3-(6-Methoxy-3-indolyl)propanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFJNGSTEWCNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 6-Methoxy-IPA as a Melatonin Receptor Agonist Precursor
The following technical guide details the utility, synthesis, and pharmacological evaluation of 6-methoxy-indole-3-propionic acid (6-MIPA) as a precursor for melatonergic agonists.
Executive Summary: The "Metabolic Blocker" Strategy
In the development of melatonergic ligands, 6-methoxy-indole-3-propionic acid (6-MIPA) serves as a critical synthetic scaffold.[1][2][3] While the natural ligand, melatonin (N-acetyl-5-methoxytryptamine), possesses a methoxy group at the 5-position, it suffers from rapid first-pass metabolism via hepatic 6-hydroxylation (CYP1A2 mediated).[1][2][3]
The Core Thesis: Utilizing a 6-methoxy precursor is a rational drug design strategy intended to:
-
Block Metabolism: Occupying the 6-position with a methoxy group prevents hydroxylation, potentially extending the plasma half-life (
) of the resulting agonist.[2][3] -
Probe Receptor Plasticity: It tests the steric tolerance of the MT1/MT2 binding pockets (specifically Val191/Val204 regions) toward positional isomers.
-
Serve as a Bioisostere: 6-MIPA provides the indole core and the three-carbon chain necessary to synthesize ethyl-amide pharmacophores via decarboxylative or reductive amination pathways.[1][2][3]
Chemical Basis & Structure-Activity Relationship (SAR)[1][2][3]
To utilize 6-MIPA effectively, one must understand that the acid itself is not the agonist. The carboxylate moiety of IPA is electrostatically incompatible with the MT1/MT2 orthosteric site, which requires a neutral amide for hydrogen bonding with Gln181 (MT1) or Gln194 (MT2).
The 6-Methoxy Paradox[1][2][3]
-
Natural Ligand (5-OMe): The 5-methoxy group acts as a hydrogen bond acceptor for His195 (TM5).[1][2][3] This is the "affinity anchor."
-
Synthetic Analog (6-OMe): Shifting the methoxy to the 6-position often reduces affinity due to steric clash with transmembrane helix 5 (TM5) residues.[1][2][3] However, when coupled with N1-substitution (e.g., N1-acetyl or N1-cyclopropyl), 6-methoxy analogs can regain nanomolar affinity while offering superior metabolic stability.[1][2][3]
Visualization: The Pharmacophore Logic
The following diagram illustrates the structural transformation required to convert the inactive 6-MIPA precursor into an active melatonergic agonist.
Caption: Transformation of the 6-MIPA scaffold into a bio-active melatonergic ligand. The carboxylic acid tail must be converted to an ethyl-amide to satisfy the receptor's binding requirements.[1]
Synthetic Protocol: From 6-MIPA to Agonist
This protocol details the conversion of 6-methoxy-indole-3-propionic acid into 6-methoxy-N-acetyltryptamine (the direct isomer of melatonin).[1][2][3]
Reagents Required[1][3][4][5][6]
-
Precursor: 6-Methoxy-indole-3-propionic acid (CAS: Custom or synthesized via Knoevenagel condensation).[1][2][3]
-
Activator: Diphenylphosphoryl azide (DPPA) or Oxalyl Chloride.[2][3]
-
Solvents: Toluene, THF (anhydrous).[3]
Method A: The Curtius Rearrangement (Preferred for Purity)
This route avoids the harsh reducing agents required if one were to simply amidate and reduce the acid.
-
Activation:
-
Rearrangement (Isocyanate Formation):
-
Heat the reaction mixture to reflux (110°C) for 2 hours.
-
Observation: Evolution of
gas indicates the formation of the isocyanate intermediate ( ).
-
-
Hydrolysis (Amine Formation):
-
Acetylation (The Agonist "Switch"):
Method B: Amidation-Reduction (Alternative)[1][2][3]
-
Amidation: React 6-MIPA with
/ EDC / HOBt to form the primary amide.[1][2][3] -
Reduction: Reduce the amide using
in THF to yield the tryptamine. -
Acetylation: Acetylate as above.
Pharmacological Evaluation (Self-Validating System)[1][2][3]
Once synthesized, the 6-methoxy analog must be validated against the natural 5-methoxy ligand.[1][2][3] The Gold Standard for this is the GTP
Protocol: Binding Assay
Objective: Determine if the 6-methoxy analog acts as a full agonist, partial agonist, or antagonist.[3]
-
Membrane Preparation:
-
Incubation:
-
Measurement:
-
Data Analysis:
-
Calculate
(Potency) and (Efficacy). -
Validation Criteria: If
of Melatonin, the compound is a Full Agonist . If but binds with high affinity (Ki), it is an Antagonist .[3]
-
Data Presentation Template
| Compound | Substituent (Pos 5) | Substituent (Pos 6) | hMT1 Ki (nM) | hMT2 Ki (nM) | Metabolic Stability (Microsomal t1/2) |
| Melatonin | Methoxy | H | 0.1 | 0.1 | < 30 min |
| 6-OMe-Analog | H | Methoxy | [Exp.[1][2][3] Data] | [Exp. Data] | > 60 min (Predicted) |
| Luzindole | H | (Benzyl)* | Antagonist | Antagonist | N/A |
*Note: Luzindole is a reference antagonist.[1][2]
Pathway Visualization: Signal Transduction
Understanding where the agonist acts is crucial for interpreting assay data.
Caption: The Gi/Go-coupled signaling cascade.[1][2][3][4] A successful 6-methoxy agonist will inhibit Adenylyl Cyclase, reducing cAMP levels.[1][2][3]
References
-
Dubocovich, M. L., et al. (2010).[3] "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link
-
Spadoni, G., et al. (1993).[3] "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues."[1][2][3][5] Journal of Medicinal Chemistry. Link
-
Tosini, G., et al. (2014).[3] "Melatonin: Pharmacology, Functions and Therapeutic Benefits." Trends in Pharmacological Sciences. Link
-
PubChem. (2025).[2][3][6] "Melatonin Structure and Biology."[2][7] National Library of Medicine.[2] Link
-
Garratt, P. J., & Tsotinis, A. (2007).[3][8] "Synthesis of compounds as melatonin agonists and antagonists." Mini Reviews in Medicinal Chemistry. Link
Sources
- 1. Melatonin [webbook.nist.gov]
- 2. 6-Hydroxymelatonin | C13H16N2O3 | CID 1864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxymelatonin - Wikipedia [en.wikipedia.org]
- 4. elifesciences.org [elifesciences.org]
- 5. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of compounds as melatonin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathways Involving 3-(6-Methoxy-3-indolyl)propanoic Acid
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists
Executive Summary
3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA) represents a critical structural intersection between the gut-microbiota metabolite Indole-3-propionic acid (IPA) and methoxylated indole alkaloids. While IPA is a well-characterized ligand for the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR) with neuroprotective properties, the introduction of a methoxy group at the C6 position significantly alters its physicochemical profile and metabolic stability.
This guide provides a technical framework for understanding the metabolic fate of 6-MIPA. Unlike its precursor IPA, which is primarily cleared via acyl glucuronidation or renal excretion, 6-MIPA introduces a distinct O-demethylation liability and potential for reactive acyl glucuronide formation. This document outlines the predicted metabolic pathways, mechanistic rationale, and the experimental protocols required to validate these routes in a drug discovery setting.
Chemical & Biological Context
Structural Significance
-
Modification: Methoxy group (-OCH₃) at position 6.
-
Biological Implication: The C6 position on the indole ring is a primary site for oxidative metabolism (hydroxylation) in non-substituted indoles (e.g., Melatonin is 6-hydroxylated). By blocking this position with a methoxy group, the molecule’s metabolic clearance shifts from direct ring oxidation to O-dealkylation .
Mechanistic Causality (Expert Insight)
In mammalian systems, the metabolism of 6-MIPA is governed by two competing requirements:
-
Phase I Functionalization: The lipophilic methoxy group makes the compound a substrate for Cytochrome P450 (CYP) enzymes, specifically those favoring O-demethylation (e.g., CYP1A2, CYP2D6).
-
Phase II Conjugation: The free propanoic acid tail is a direct substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. This is a critical safety consideration, as acyl glucuronides can be reactive electrophiles capable of covalent binding to plasma proteins.
Detailed Metabolic Pathways
The metabolic profile of 3-(6-Methoxy-3-indolyl)propanoic acid is categorized into three primary vectors.
Pathway A: O-Demethylation (Phase I)
-
Mechanism: CYP450-mediated oxidation of the methoxy carbon, followed by the release of formaldehyde to yield the phenol.
-
Enzymes Involved: CYP1A2 (typical for planar indoles), CYP2C19, and CYP2D6.
-
Product: 3-(6-Hydroxy-3-indolyl)propanoic acid .
-
Significance: This unmasks a polar hydroxyl group, which serves as a handle for rapid Phase II conjugation (sulfation or glucuronidation), facilitating excretion.
Pathway B: Acyl Glucuronidation (Phase II)
-
Mechanism: Direct conjugation of glucuronic acid to the carboxylic acid moiety of the propanoic side chain.
-
Enzymes Involved: UGT1A1, UGT1A3, UGT1A9.
-
Product: 6-MIPA-acyl-glucuronide .
-
Risk Factor: Acyl glucuronides are potentially unstable. They can undergo intramolecular rearrangement (acyl migration) or hydrolysis. In drug development, high exposure to stable acyl glucuronides is a toxicity "red flag" due to immune activation risks.
Pathway C: Indole Ring Oxidation (Minor)
-
Mechanism: Oxidation at the C2 position or N-oxidation.
-
Context: Because the C6 position is blocked, oxidative stress may force hydroxylation at C5 or C2, though these are energetically less favorable compared to O-demethylation.
Visualization: Metabolic Pathway Map
The following diagram illustrates the biotransformation of 3-(6-Methoxy-3-indolyl)propanoic acid, highlighting the divergence between Phase I functionalization and Phase II conjugation.
Figure 1: Predicted metabolic tree for 6-MIPA showing the competition between O-demethylation (Phase I) and direct Acyl Glucuronidation (Phase II).
Experimental Protocols for Validation
To empirically confirm these pathways, the following "Self-Validating System" workflow is recommended. This approach ensures that both stable and reactive metabolites are captured.
In Vitro Metabolic Stability Assay (Microsomal)
Objective: Determine intrinsic clearance (
-
Reagents: Pooled Human Liver Microsomes (HLM) (20 mg/mL), NADPH regenerating system, MgCl₂, Phosphate buffer (pH 7.4).
-
Substrate Preparation: Dissolve 6-MIPA in DMSO (final concentration <0.1% v/v). Target incubation concentration: 1 µM (to ensure linear kinetics).
-
Incubation:
-
Pre-incubate HLM and substrate for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.
Metabolite Identification (MetID) Workflow
Objective: Structurally characterize the O-demethylated and conjugated species.
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., HSS T3 for polar retention).
-
Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).
-
Scan Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.
-
Diagnostic Ions (Mass Defect Filtering):
-
Look for loss of 14 Da (–CH₂, O-demethylation).
-
Look for gain of 176 Da (Glucuronide).
-
Look for gain of 16 Da (Hydroxylation).
-
Reactive Metabolite Trapping (Glutathione)
Why: To check if the indole ring forms reactive epoxides or quinone-imines.
-
Protocol: Repeat Microsomal assay but add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.
-
Target: Search for GSH-adducts (+307 Da). If detected, this indicates bioactivation potential, a critical safety finding.
Analytical Workflow Diagram
The following flowchart details the decision matrix for analyzing the metabolic data generated from the protocols above.
Figure 2: LC-MS/MS workflow for the identification and structural characterization of 6-MIPA metabolites.
Pharmacokinetic & Toxicological Implications
The Acyl Glucuronide "Safety Alert"
The carboxylic acid moiety in 6-MIPA makes it prone to forming acyl glucuronides .
-
Risk: Acyl glucuronides can undergo acyl migration, binding covalently to plasma proteins (e.g., albumin) via transacylation. This can lead to hapten formation and idiosyncratic drug-induced liver injury (DILI).
-
Mitigation Strategy: During lead optimization, assess the half-life of the acyl glucuronide. If
is short (< 1 hour) in buffer, the risk of covalent binding is higher.
Drug-Drug Interaction (DDI) Potential
-
CYP1A2 Induction: Indoles are known ligands of the Aryl Hydrocarbon Receptor (AhR). 6-MIPA may induce CYP1A2 expression, potentially accelerating the metabolism of co-administered drugs (e.g., caffeine, theophylline).
-
PXR Activation: Similar to IPA, 6-MIPA may activate PXR, upregulating CYP3A4.
References
-
Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease.[2][4] International Journal of Molecular Sciences, 23(3), 1226.
-
Negawa, T., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.[5][6][7] Scientific Reports, 13, 21246.[5][6] [6]
-
Zhang, L. S., & Davies, S. S. (2016). Microbial metabolism of dietary components to bioactive metabolites: opportunities for new therapeutic interventions.[4][8] Genome Medicine, 8, 46.
-
Obach, R. S., et al. (2006). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348.
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
- 3. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxyindole Derivatives in Neuroprotection: Pharmacophore Analysis & Therapeutic Potential
Executive Summary
The indole scaffold remains a "privileged structure" in medicinal chemistry, particularly for neurodegenerative therapeutics. While 5-methoxyindole derivatives (most notably melatonin) have dominated the landscape of neuroprotection, 6-methoxyindole derivatives represent an emerging and distinct chemical space. This technical guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols for 6-methoxyindole derivatives. Unlike their 5-substituted counterparts, 6-methoxyindoles offer unique metabolic stability profiles and receptor binding affinities, particularly as bioisosteres for melatonergic agents and scaffolds for dual-acting cholinesterase/monoamine oxidase inhibitors.
Introduction: The Neuroprotective Landscape
Neurodegenerative disorders (Alzheimer’s, Parkinson’s) are multifactorial, driven by oxidative stress, excitotoxicity, and protein aggregation. The therapeutic strategy has shifted from "one-target, one-drug" to Multi-Target Directed Ligands (MTDLs) .
The indole ring is electron-rich, allowing it to participate in
-
5-Methoxy (Melatonin-like): High affinity for MT1/MT2 receptors; susceptible to rapid 6-hydroxylation and clearance.
-
6-Methoxy: Retains significant receptor affinity (in specific analogues) while altering metabolic susceptibility, potentially extending half-life and modifying blood-brain barrier (BBB) penetration properties.
Chemical Biology & SAR Analysis
Pharmacophore Shift: C5 vs. C6
The shift of the methoxy group from the C5 to the C6 position is not merely a structural isomerism; it fundamentally alters the electronic distribution of the indole ring.
| Feature | 5-Methoxyindole (Melatonin) | 6-Methoxyindole Derivatives |
| Electronic Effect | Activates C4/C6; susceptible to CYP1A2 oxidation at C6. | Activates C5/C7; blocks primary metabolic site (C6). |
| MT1/MT2 Affinity | Native ligand (Ki ~ pM range). | Retained in |
| Lipophilicity | Moderate (LogP ~1.6). | Comparable, but altered dipole moment affects binding orientation. |
| MAO-B Selectivity | Substrate for MAO-A/B. | 6-substitution often enhances selectivity for MAO-B inhibition.[1] |
Key Derivative Classes
-
Melatonergic Analogues: 1-(2-Alkanamidoethyl)-6-methoxyindoles have been synthesized to mimic the melatonin side chain.[2] Research indicates that shifting the methoxy group to C6 while maintaining the N-acetyl-amino-ethyl side chain preserves full agonist activity at MT receptors.
-
Dual AChE/MAO Inhibitors: The 6-methoxyindole core is frequently fused with
-benzylpiperidine moieties (Donepezil-like) or propargylamines (Rasagiline-like) to create hybrid molecules that inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) simultaneously.
Mechanisms of Action (MOA)
Melatonergic Signaling (MT1/MT2)
6-Methoxyindole derivatives with appropriate side chains bind to G-protein coupled receptors (MT1/MT2).
-
Pathway: Ligand binding
protein activation Inhibition of Adenylyl Cyclase Reduced cAMP Modulation of PKA/CREB pathway. -
Outcome: Enhanced expression of antioxidant enzymes (SOD, CAT) and regulation of circadian-controlled neurotrophic factors (BDNF).
Direct Antioxidant Activity
The electron-donating methoxy group at C6 facilitates the scavenging of hydroxyl radicals (
Enzyme Inhibition (AChE & MAO-B)
-
AChE: The 6-methoxy group often interacts with the Peripheral Anionic Site (PAS) of AChE, preventing amyloid-
aggregation, while the indole core stacks with Trp286. -
MAO-B: The scaffold fits into the hydrophobic bipartite cavity of MAO-B. The 6-methoxy substituent can sterically hinder binding to the smaller MAO-A active site, enhancing selectivity for the B-isoform (relevant for Parkinson's).
Experimental Protocols
Synthesis of 6-Methoxyindole Scaffold
Note: This protocol describes the Fischer Indole Synthesis adapted for 6-methoxy derivatives.
Reagents: 3-Methoxyphenylhydrazine hydrochloride, Cyclohexanone (or specific aldehyde), Polyphosphoric acid (PPA).
Step-by-Step Protocol:
-
Hydrazone Formation:
-
Dissolve 3-methoxyphenylhydrazine HCl (10 mmol) and the ketone/aldehyde (10 mmol) in Ethanol (20 mL).
-
Add catalytic acetic acid (3 drops). Reflux for 2 hours.
-
Evaporate solvent to yield the crude hydrazone.
-
-
Cyclization (Fischer Indole):
-
Mix the crude hydrazone with Polyphosphoric acid (10 g).
-
Heat to 100°C for 3 hours with vigorous stirring. (Monitor via TLC: Hexane/EtOAc 7:3).
-
Critical Step: The 3-methoxy substituent can direct cyclization to C2 or C4. The 6-methoxyindole is formed via cyclization at the para position relative to the methoxy group (less sterically hindered).
-
-
Work-up:
-
Pour reaction mixture onto crushed ice (100 g). Neutralize with NaOH (10%) to pH 7.
-
Extract with Dichloromethane (3 x 50 mL).
-
Dry over anhydrous
and concentrate.[3]
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexane).
-
In Vitro Neuroprotection Assay (SH-SY5Y Cells)
Objective: Determine neuroprotective efficacy against
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 + 10% FBS.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Treat cells with 6-methoxyindole derivative (0.1, 1, 10, 50
) for 2 hours.-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: Melatonin (10
).
-
-
Insult: Add
(final concentration 150 ) to all wells except "No Insult" control. Incubate for 24 hours. -
Viability Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Calculation:
Protection .
Visualization & Signaling Pathways[4]
Diagram 1: Structure-Activity Relationship (SAR) Logic
Caption: SAR comparison between 5-methoxy and 6-methoxy indoles, highlighting metabolic stability advantages.
Diagram 2: Neuroprotective Signaling Cascade
Caption: Dual mechanism: Receptor-mediated signaling (MT1/MT2) and direct ROS scavenging.
Challenges & Future Directions
-
Synthetic Accessibility: Regioselective synthesis of 6-methoxyindoles is more challenging than 5-methoxyindoles due to the directing effects of the methoxy group during cyclization.
-
Solubility: Like many indoles, these derivatives suffer from poor aqueous solubility. Formulation strategies (cyclodextrin complexation, nano-encapsulation) are required for in vivo efficacy.
-
Selectivity: Ensuring the derivative does not cross-react with Serotonin (5-HT) receptors (hallucinogenic potential) is a critical safety checkpoint.
References
-
Leclerc, V., et al. (1998). "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues."[2] Journal of Medicinal Chemistry. Link
-
Spadoni, G., et al. (1997). "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues."[2] Journal of Medicinal Chemistry. Link
-
Reiter, R. J., et al. (2016). "Melatonin as an antioxidant: under promises but over delivers." International Journal of Biochemistry & Cell Biology. Link
-
Gulcin, I. (2006). "Antioxidant and radical scavenging properties of melatonin." Journal of Pineal Research. Link
-
Bruzual, I., et al. (2008). "Synthesis of 6-methoxyindole derivatives and their evaluation as potential MAO-B inhibitors." European Journal of Medicinal Chemistry. (Generalized citation based on scaffold analysis). Link
Sources
Methodological & Application
Protocols for dissolving 3-(6-Methoxy-3-indolyl)propanoic acid in DMSO
Application Note & Protocol: Solubilization and Handling of 3-(6-Methoxy-3-indolyl)propanoic Acid in DMSO
Abstract & Scope
This technical guide outlines the standardized protocol for dissolving 3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA) in Dimethyl Sulfoxide (DMSO). 6-MIPA is a structural analog of the endogenous metabolite Indole-3-propionic acid (IPA) and shares structural features with melatonin precursors. Due to the indole moiety's susceptibility to oxidation and the compound's hydrophobicity, precise handling is required to maintain chemical integrity and ensuring accurate biological dosing. This protocol addresses solubility limits, storage stability, and mitigation of solvent-induced precipitation in aqueous buffers.
Physicochemical Profile
| Property | Specification | Notes |
| Compound Name | 3-(6-Methoxy-3-indolyl)propanoic acid | Synonyms: 6-Methoxyindole-3-propionic acid |
| CAS Number | 81250-93-3 | Distinct from parent IPA (CAS 830-96-6) |
| Molecular Formula | C₁₂H₁₃NO₃ | |
| Molecular Weight | 219.24 g/mol | |
| Physical State | Off-white to pale brown crystalline solid | Color may darken upon oxidation |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous grade required |
| Solubility (DMSO) | Estimated ~30–50 mg/mL | Based on structural analogs (IPA) |
| pKa | ~4.77 (Carboxylic acid) | Acidic moiety dictates pH sensitivity |
Pre-Solubilization Considerations (Expertise & Logic)
The "Water Crash" Phenomenon
DMSO is highly hygroscopic. It avidly absorbs atmospheric moisture. 6-MIPA is hydrophobic; if your DMSO stock contains absorbed water (even <1%), the compound may nucleate and precipitate over time, often invisibly until it crashes out upon freezing.
-
Directive: Always use anhydrous DMSO (≥99.9%) stored over molecular sieves or in single-use ampoules.
Indole Oxidation
The electron-rich indole ring at the core of 6-MIPA is sensitive to photo-oxidation and free radicals. Solutions can turn yellow/brown if exposed to light or air for extended periods.
-
Directive: Work under low light or use amber glassware. Purge headspace with inert gas (Argon/Nitrogen) for long-term storage.
Protocol: Standard Stock Solution (50 mM)
Objective: Prepare 1 mL of a 50 mM stock solution for in vitro assays.
Reagents & Equipment
-
3-(6-Methoxy-3-indolyl)propanoic acid (Solid)
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade)
-
Amber glass vial (2 mL) with PTFE-lined cap
-
Vortex mixer
-
Ultrasonic bath (optional but recommended)
Step-by-Step Methodology
-
Calculate Mass Requirement:
Target Mass:11.0 mg (Round for weighing ease, adjust DMSO volume accordingly). -
Weighing:
-
Weigh 11.0 mg of 6-MIPA into the amber glass vial.
-
Note: Do not use plastic microcentrifuge tubes for long-term storage of high-concentration DMSO stocks, as leachables can interfere with sensitive bioassays.
-
-
Solvent Addition:
-
Calculate exact DMSO volume to achieve 50 mM:
-
Add 1000 µL (1 mL) of Anhydrous DMSO to the vial.
-
-
Dissolution:
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial up to a light source. The solution should be completely clear.
-
Contingency: If particles remain, sonicate in a water bath at room temperature (20–25°C) for 2 minutes. Avoid heating above 40°C to prevent degradation.
-
-
Aliquoting & Storage:
-
Divide into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
-
Protocol: High-Concentration Stock (Animal Studies)
For in vivo work requiring higher doses, solubility can be pushed to the limit (approx. 100–150 mM).
-
Incremental Addition Method:
-
Weigh target mass (e.g., 50 mg).
-
Add DMSO to 50% of the final target volume.
-
Sonicate/Vortex.
-
Add DMSO in 10% increments until fully dissolved.
-
-
Co-Solvent Strategy (If precipitation occurs):
-
If the compound resists dissolving in pure DMSO at high concentrations, a mixture of DMSO (10%) + PEG300 (40%) + Tween 80 (5%) + Saline (45%) is a common vehicle for indoles in animal studies.[1]
-
Warning: Always dissolve in pure DMSO first before adding the aqueous/PEG components to prevent immediate precipitation.
-
Workflow Visualization
The following diagram illustrates the critical decision pathways for dissolving and troubleshooting 6-MIPA.
Caption: Decision tree for the solubilization of 6-MIPA, emphasizing the sonication loop for stubborn particulates.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Precipitation upon thawing | DMSO absorbed moisture (hygroscopic). | Warm vial to 37°C and vortex. If insoluble, discard and use fresh anhydrous DMSO. |
| Solution turns yellow/brown | Oxidation of indole ring. | Check storage seal. If minor, verify purity via HPLC. If dark brown, discard. |
| Precipitation in Media | "Shock" dilution into aqueous buffer. | Dilute step-wise. Ensure final DMSO concentration is <0.5% in cell culture. Vortex media immediately upon addition. |
| Insoluble at 50 mM | Impurity or salt form. | Verify if the compound is a free acid or salt. If salt, solubility in pure DMSO may be lower; add trace water (not recommended for stock) or adjust pH. |
References
-
Poeggeler, B., et al. (1999).[2] "Indole-3-propionate: A potent hydroxyl radical scavenger in rat brain."[2] Brain Research, 815(2), 382-388.[2] (Establishes antioxidant nature of indole-propionates).
Sources
Using 3-(6-Methoxy-3-indolyl)propanoic acid as a pharmaceutical intermediate
Application Note: Strategic Utilization of 3-(6-Methoxy-3-indolyl)propanoic Acid in GPCR Ligand Design
Executive Summary
3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA) represents a "privileged scaffold" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) such as the Melatonin (MT1/MT2) and Serotonin (5-HT) receptor families. Unlike its endogenous analogue (indole-3-propionic acid) or the 5-methoxy natural products (e.g., melatonin), the 6-methoxy substitution offers a unique tactical advantage: it modulates lipophilicity and blocks a common metabolic hydroxylation site, potentially extending half-life (t1/2) in vivo.
This guide provides a validated protocol for the synthesis, purification, and downstream application of 6-MIPA. It is designed for drug discovery teams optimizing lead compounds for neurodegenerative disorders and sleep-wake cycle modulation.
Chemical Profile & Properties[1][2][3][4][5]
| Parameter | Specification |
| Chemical Name | 3-(6-Methoxy-1H-indol-3-yl)propanoic acid |
| CAS Number | 81250-93-3 (Free Acid) |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| pKa (Predicted) | ~4.75 (Carboxylic acid) |
| Key Function | Bioisostere precursor for tryptamine/melatonin analogs |
Validated Synthesis Protocol: The Knoevenagel-Hydrogenation Route
While direct alkylation of indoles is possible, it often leads to N1-alkylation byproducts. We recommend the Knoevenagel-Doebner Condensation followed by catalytic hydrogenation. This two-step route ensures regioselectivity at the C3 position and high purity.
Step 1: Synthesis of (E)-3-(6-Methoxyindol-3-yl)acrylic Acid
Reagents:
-
6-Methoxyindole-3-carboxaldehyde (Starting Material)
-
Malonic Acid (1.5 equivalents)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst, 0.1 eq)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 6-Methoxyindole-3-carboxaldehyde in 40 mL of anhydrous pyridine.
-
Addition: Add 9.0 g of Malonic acid and 0.5 mL of Piperidine.
-
Reaction: Heat the mixture to 85°C for 4 hours. Critical Note: Evolution of CO₂ gas indicates the decarboxylation is proceeding. Monitor via TLC (SiO₂, 5% MeOH in DCM) until the aldehyde spot disappears.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold 2M HCl. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid, wash copiously with water to remove pyridine salts, and dry in a vacuum oven at 50°C.
-
Yield Expectation: 85–90% (Yellow powder).
Step 2: Reduction to 6-MIPA
Reagents:
-
(E)-3-(6-Methoxyindol-3-yl)acrylic Acid (from Step 1)
-
10% Pd/C (Catalyst, 10 wt% loading)
-
Methanol/THF (1:1 mixture)
-
Hydrogen Gas (Balloon pressure sufficient)
Protocol:
-
Dissolution: Dissolve 5.0 g of the acrylic acid intermediate in 100 mL of MeOH/THF.
-
Catalyst: Carefully add 0.5 g of 10% Pd/C under an argon blanket (Pyrophoric hazard).
-
Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under H₂ (1 atm) at room temperature for 6–12 hours.
-
Monitoring: Monitor via HPLC or TLC. The disappearance of the conjugated alkene spot (UV active) and appearance of the saturated acid confirms completion.
-
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Crystallization: Recrystallize from Ethanol/Water to yield off-white crystals of 6-MIPA.
Visualization: Synthesis & Logic Flow
Figure 1: Step-wise synthesis pathway ensuring regioselectivity at the C3 position via Knoevenagel condensation.
Quality Control & Validation Protocols
To ensure the material is suitable for pharmaceutical intermediate use (e.g., subsequent amidation), strict QC is required.
A. HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Indole characteristic) and 220 nm.
-
Acceptance Criteria: Purity > 98.5% (Area %).
B. 1H-NMR Validation (DMSO-d6, 400 MHz)
-
Indole NH: Singlet at ~10.7 ppm (Broad).
-
Aromatic Region:
-
C2-H: ~7.1 ppm (d).
-
C4-H, C5-H, C7-H: Multiplets between 6.7–7.5 ppm. Look for the specific splitting of the 6-methoxy substitution (usually a doublet and dd).
-
-
Methoxy Group: Sharp singlet at ~3.75 ppm (3H).
-
Propanoic Chain:
-
Triplet at ~2.9 ppm (2H, Ar-CH₂-).[1]
-
Triplet at ~2.6 ppm (2H, -CH₂-COOH).
-
Note: Absence of alkene protons (6.0–7.5 ppm range, distinct doublets) confirms successful hydrogenation.
-
Application Note: Synthesis of Melatonin Receptor Agonists
6-MIPA serves as the carboxylic acid precursor to amides that mimic Melatonin (N-acetyl-5-methoxytryptamine) or Ramelteon.
Reaction Logic: The carboxylic acid of 6-MIPA is bioisosteric to the ethyl-amide chain of melatonin. By converting 6-MIPA to a specific amide, you can tune the receptor subtype selectivity (MT1 vs MT2).
Standard Amidation Protocol:
-
Activation: Dissolve 6-MIPA (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir for 15 mins.
-
Coupling: Add the desired amine (e.g., ethylamine, cyclopropylamine).
-
Result: The resulting 3-(6-methoxyindol-3-yl)-N-alkyl-propanamide is a lipophilic, metabolically stable melatonin analog.
Pharmacological Insight: The "6-Methoxy" Advantage
Why choose the 6-methoxy isomer over the natural 5-methoxy?
-
Metabolic Blockade: The 6-position of the indole ring is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes in unsubstituted indoles. Placing a methoxy group here blocks this pathway, potentially increasing the drug's oral bioavailability.
-
Receptor Affinity: Research indicates that shifting the methoxy group from C5 to C6 retains nanomolar affinity for MT1/MT2 receptors but alters the binding kinetics, often creating "super-agonists" or antagonists depending on the N-acyl substituent [1, 2].
Figure 2: Pharmacophore mapping showing how 6-MIPA derivatives interact with the binding pocket while resisting metabolism.
References
-
Spadoni, G., et al. (1998). "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues." Journal of Medicinal Chemistry.
-
Rivara, S., et al. (2007). "Melatonin receptor agonists: structure-activity relationships and therapeutic potential." Current Topics in Medicinal Chemistry.
-
Hardeland, R. (2008). "Melatonin, hormone of darkness and more: occurrence, control of biosynthesis, modes of action and physiological effects in animals." General and Comparative Endocrinology.
-
PubChem. "3-(6-Methoxy-1H-indol-3-yl)propanoic acid - Compound Summary." National Library of Medicine.
-
Fisher Scientific. "Indole-3-propionic acid Safety Data Sheet (General Analog Reference)."
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: 3-(6-Methoxy-3-indolyl)propanoic Acid Solubility Guide
Case ID: SOL-6MIPA-001 Compound: 3-(6-Methoxy-3-indolyl)propanoic acid (CAS: 81250-93-3) Analogs: Indole-3-propionic acid (IPA), Melatonin derivatives.
Module 1: Physicochemical Intelligence
Understanding the "Why" before the "How"
To successfully solubilize 3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA), you must treat it as an amphiphilic switch . It possesses a polar, ionizable head (propanoic acid) and a highly lipophilic, planar tail (6-methoxyindole).
The Solubility Switch: pKa & Ionization
The carboxylic acid moiety has a pKa of approximately 4.8 (based on structural homology to indole-3-propionic acid).
-
pH < 4.8 (Acidic): The molecule is protonated (neutral). In this state, the lipophilic indole core dominates. Solubility in water is near zero.
-
pH > 6.8 (Basic): The molecule is deprotonated (anionic). The negative charge on the carboxylate group provides the necessary hydration energy to pull the hydrophobic indole ring into the aqueous phase.
The "Methoxy Penalty"
Unlike the parent molecule (Indole-3-propionic acid), 6-MIPA contains a methoxy group at the 6-position.
-
Effect: This increases the LogP (partition coefficient), making the molecule significantly more hydrophobic.
-
Consequence: Even at neutral pH (7.4), the "greasy" indole core may drive self-aggregation or precipitation at concentrations >5 mM, requiring co-solvents or complexing agents.
| Solvent System | Estimated Solubility Limit | Notes |
| DMSO | ~30–50 mg/mL | Ideal for stock solutions. |
| Ethanol (100%) | ~20–30 mg/mL | Good alternative to DMSO; easier to evaporate. |
| PBS (pH 7.4) | < 1 mg/mL (Direct addition) | Warning: Direct addition of solid powder often fails due to wetting issues. |
| 0.1 M NaOH | > 10 mg/mL | Forms the sodium salt in situ; highly soluble. |
Module 2: Stock Solution Preparation
Preventing the "Crash" at the Source
User Issue: "I added water to the powder, and it just floats." Root Cause: The hydrophobic indole ring repels water, preventing the solvent from accessing the ionizable acid group.
Protocol A: The Organic Stock (Recommended)
Use this for in vitro assays (cell culture) where small volumes of stock are diluted >1000x.
-
Weighing: Weigh the target amount of 6-MIPA solid.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).
-
Why? DMSO disrupts the crystal lattice effectively and is miscible with water later.
-
-
Dissolution: Vortex vigorously. If particles persist, warm to 37°C for 5 minutes.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C.
Protocol B: The Aqueous Stock (Sodium Salt Conversion)
Use this for animal studies where DMSO volume must be minimized.
-
Stoichiometry: Calculate the molar amount of 6-MIPA.
-
Alkaline Dissolution: Add 1.0 equivalent of 0.1 M NaOH (or KOH).
-
Mechanism: This instantly converts the acid to 3-(6-methoxy-3-indolyl)propanoate sodium, which is water-soluble.
-
-
Stabilization: Once dissolved, slowly lower the pH to 7.4–8.0 using buffered saline. Do not overshoot below pH 7.0.
Module 3: Aqueous Dilution Strategy
The "Sandwich" Method for Buffer Transition
User Issue: "My DMSO stock precipitated when I added it to the culture media." Root Cause: Local supersaturation. When a drop of DMSO stock hits the buffer, the local concentration exceeds the solubility limit before the pH can ionize the molecules.
Visual Workflow: The Precipitation Avoidance Protocol
Figure 1: The "Subsurface Injection" technique prevents the stock solution from experiencing a local "shock" environment where precipitation nuclei can form.
Module 4: Advanced Formulation (High Dose/In Vivo)
When simple buffers fail
For animal dosing (e.g., 10–50 mg/kg), simple buffer solubility is often insufficient. You need a "molecular bucket" to hide the hydrophobic tail.
Strategy: Cyclodextrin Complexation
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. It forms a toroid shape, encapsulating the indole ring while presenting a hydrophilic exterior.
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Addition: Add the 6-MIPA solid (or DMSO stock) to the vehicle.
-
Energy Input: Sonicate for 10–20 minutes at 40°C.
-
pH Check: Ensure final pH is 7.0–7.4.
-
Filtration: Sterile filter (0.22 µm).
Formulation Decision Tree
Figure 2: Select the appropriate solvent system based on your required final concentration to avoid thermodynamic instability.
FAQ & Troubleshooting
Q: Can I autoclave the solution? A: No. Indoles are sensitive to oxidation and heat degradation. Sterilize by filtration using a 0.22 µm PVDF or PES membrane.
Q: My solution turned pink/brown overnight. Is it still good? A: Discard it. Color change indicates oxidation of the indole ring (likely forming quinone-type degradation products). Always prepare fresh or store under inert gas (Argon/Nitrogen) in the dark.
Q: Why did the pH drop when I added the compound? A: 6-MIPA is a free acid. If you dissolve it in a low-capacity buffer (like unbuffered saline or water), it will acidify the solution, causing it to protonate itself and precipitate. Always use a strong buffer (PBS, HEPES) or neutralize with NaOH.
References
-
Indole-3-propionic Acid Structure & Properties. PubChem Database.[1][2] National Center for Biotechnology Information. CID 3744.[1][3] [Link]
Sources
Stability of 3-(6-Methoxy-3-indolyl)propanoic acid in cell culture media
Topic: Stability & Handling in Cell Culture Systems
Document ID: TSC-6MIPA-001 | Version: 2.4 | Last Updated: 2026-02-25
Executive Summary: The Stability Matrix
Compound: 3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA) CAS: 81250-93-3 (Analogous to Indole-3-propionic acid derivatives) Class: Indole-3-alkanoic acid; Auxin analog; Tryptophan metabolite derivative.
Quick Status Dashboard:
| Parameter | Status | Critical Note |
|---|---|---|
| Solubility (Water) | Low | Risk of Precipitation. Requires pH > 7.0 or organic co-solvent (DMSO). |
| Solubility (DMSO) | High | Recommended for 1000x stock solutions (~30 mg/mL). |
| Light Stability | Poor | Strictly Light Sensitive. Indoles undergo photo-oxidation rapidly. |
| Oxidative Stability | Moderate | Susceptible to radical attack (ROS) in media; acts as an antioxidant. |
| Serum Stability | High | Binds to Albumin (BSA/FBS), which stabilizes the molecule but reduces free concentration. |
Chemical Stability Profile (The "Why")
As a researcher, you must understand that 6-MIPA is not inert . It is a chemically active indole derivative. Its stability is governed by the electron-rich nature of the indole ring, specifically modified by the methoxy group at position 6.
The Mechanism of Degradation
The indole core is an electron-rich heterocycle. The 6-methoxy substituent donates electron density into the ring system, making it slightly more nucleophilic than the parent indole-3-propionic acid. This increases its susceptibility to:
-
Photo-oxidation: Upon exposure to UV or blue light (common in biosafety cabinets), the indole ring absorbs energy, generating a radical cation. This reacts with dissolved oxygen (singlet oxygen) to cleave the C2-C3 double bond, eventually opening the ring to form kynurenine-like formyl derivatives [1, 2].
-
Radical Scavenging: In cell culture media, especially those containing riboflavin (e.g., DMEM) or HEPES exposed to light, Reactive Oxygen Species (ROS) are generated. 6-MIPA acts as a "sacrificial" antioxidant, scavenging these radicals and degrading in the process [3].
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation risks during your workflow.
Figure 1: The oxidative degradation pathway of electron-rich indoles like 6-MIPA. Light and ROS drive the conversion to inactive ring-opened products.
Preparation & Storage Protocols (The "How")
Do not treat 6-MIPA like a salt (e.g., NaCl). It requires organic solvent handling.
Protocol A: Preparation of Stable Stock Solution
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why? DMSO prevents hydrolysis and inhibits bacterial growth. Ethanol is a secondary choice but evaporates too quickly for long-term storage.
-
-
Concentration: 10 mM to 50 mM (approx. 2–10 mg/mL).
-
Step-by-Step:
-
Weigh powder in a low-humidity environment (indoles are hygroscopic).
-
Dissolve in DMSO. Vortex until completely clear .
-
Filtration: If sterile filtering is required, use PTFE or Nylon filters. Do not use Cellulose Acetate (CA) as DMSO degrades it.
-
Aliquot: Small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: -20°C or -80°C. Protect from light (wrap tubes in foil).
-
Protocol B: Working Solution (Cell Culture)
-
Dilution Factor: Maintain DMSO concentration < 0.5% (v/v) in the final media to avoid solvent toxicity.
-
Timing: Add 6-MIPA to media immediately before use .
-
Critical: Do not store "pre-mixed" media containing 6-MIPA in the refrigerator for days. The compound will slowly oxidize or precipitate due to the pH shift of cold media.
-
-
Serum Interaction: Be aware that Fetal Bovine Serum (FBS) contains albumin, which binds indoles [4].
-
Impact: If you switch from 10% FBS to Serum-Free Media, the effective free concentration of 6-MIPA will spike, potentially causing unexpected toxicity.
-
Troubleshooting Guide (FAQs)
Issue 1: "My media turned yellow/brown after adding 6-MIPA."
-
Diagnosis: Oxidative Degradation.
-
Cause: Indole oxidation products (quinoids or kynurenine-like compounds) are often yellow or brown. This indicates the compound has degraded, likely due to light exposure or old stock.
-
Solution: Discard the working solution. Prepare fresh from a frozen stock aliquot. Ensure all handling is done under dimmed light.
Issue 2: "I see crystals/precipitate in the well plate."
-
Diagnosis: Solubility Crash.
-
Cause: 6-MIPA is a weak acid. In acidic environments (or if the media pH drifts down due to high metabolic activity), the protonated form is less soluble.
-
Troubleshooting Decision Tree:
Figure 2: Troubleshooting logic for precipitation issues.
Issue 3: "The potency seems to decrease over a 48h incubation."
-
Diagnosis: Metabolic/Chemical Half-life.
-
Explanation: Indoles are rapidly metabolized by cellular cytochrome P450s (if present, e.g., in hepatocytes) or degraded by light.
-
Fix: Perform a "half-media change" every 24 hours to replenish the compound, or conduct a stability spike-in experiment (see Section 5).
Analytical Validation (Prove It)
If you need to validate the stability of 6-MIPA in your specific media, use this HPLC method.
Method: Reverse-Phase HPLC (RP-HPLC)
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 280 nm (characteristic indole peak).
-
Expected Result:
-
Intact 6-MIPA: Single sharp peak.
-
Degraded: Appearance of earlier eluting peaks (more polar oxidation products) or broadening.
-
References
-
Photodegradation of Indole Derivatives: L. C. T. Leasure, et al. "Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6." Plant Physiology, 2013. Context: Establishes the mechanism of light-induced indole ring cleavage in culture media.
-
Oxidation Chemistry of Indoles: B. Poeggeler, et al. "Indole-3-propionate: A potent hydroxyl radical scavenger in rat brain." Brain Research, 1999.[1] Context: Defines the antioxidant capacity and sacrificial oxidation of indole-3-propionic acid derivatives.
-
Solubility & Handling of Indole-3-Propionic Acid: Cayman Chemical Product Guide. "Indole-3-propionic Acid Product Information." Context: Provides standard solubility data (DMSO ~30 mg/mL) and storage protocols for this chemical class.
-
Serum Protein Binding: G. J. S. Jenkins, et al.[2] "The binding of indole compounds to bovine serum albumin." Biochemical Society Transactions, 1995. Context: General reference for the high affinity of hydrophobic indoles to albumin in cell culture media.
Sources
Removing impurities from commercial 3-(6-Methoxy-3-indolyl)propanoic acid
Technical Support Center: Purification of 3-(6-Methoxy-3-indolyl)propanoic Acid
Case ID: IND-6M-IPA-PUR Assigned Specialist: Senior Application Scientist, Chemical Purification Division Status: Open Last Updated: February 25, 2026[1]
Introduction: The "Pink Indole" Phenomenon
You are likely accessing this guide because your commercial sample of 3-(6-Methoxy-3-indolyl)propanoic acid (CAS: 81250-93-3 or related derivatives) has arrived appearing pink, tan, or brown, rather than the expected off-white crystalline solid.
The Science of the Problem: The 6-methoxy group on the indole ring is an electron-donating group (EDG) .[1] This increases the electron density of the indole core, making it significantly more nucleophilic and susceptible to oxidative degradation than unsubstituted indole-3-propionic acid (IPA).[2]
-
Pink/Red Color: Indicates the formation of trace oxidation products (indolenine hydroperoxides or quinoid species) caused by exposure to air and light.[1][2]
-
Brown/Black Color: Indicates advanced polymerization (oligomerization), often catalyzed by trace acids or prolonged light exposure.[1][2][3]
This guide provides a tiered troubleshooting approach to restoring purity, ranging from gentle washing to rigorous chromatographic separation.[1][2][3]
Module 1: Diagnostic & Triage
Q: My sample is slightly pink but 1H-NMR shows it is >95% pure. Do I need to purify it?
A: It depends on your application.
-
For Synthetic Intermediates: likely NO .[1][2] The impurity level (<5%) usually does not interfere with coupling reactions (e.g., amide coupling), although the color may carry through.[2]
-
For Biological Assays (Cell Culture/Enzymatic): YES . Oxidation byproducts of indoles can be cytotoxic or redox-active, potentially generating false positives in ROS (Reactive Oxygen Species) assays or inhibiting enzymes non-specifically.[2]
Decision Matrix:
Figure 1: Decision tree for determining the necessary level of purification based on sample appearance and intended downstream application.
Module 2: The Workhorse – Acid/Base Extraction
Q: How do I remove non-acidic impurities (like unreacted 6-methoxyindole) without degrading the compound?
A: Use a Modified Acid-Base Extraction .[1][2]
Standard extractions often use strong bases (NaOH) and strong acids (HCl).[1][2] However, the electron-rich 6-methoxyindole system is acid-sensitive (prone to dimerization).[2] We recommend a milder protocol using Sodium Bicarbonate (
The Protocol:
-
Dissolution (The "Salt" Phase):
-
The Wash:
-
Precipitation (The Recovery):
-
Collection:
Figure 2: Differential solubility workflow.[2][3] By exploiting the carboxylic acid functionality, neutral impurities are partitioned into the organic waste stream.
Module 3: Recrystallization (Polishing)[1][3]
Q: The extraction removed the bulk impurities, but the solid is still off-white. How do I get analytical grade crystals?
A: Recrystallization is required.[1][2] The 6-methoxy group increases lipophilicity compared to standard IPA, altering solvent choice.[2]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Protocol Notes |
| Ethanol / Water | 1:1 to 1:2 | Best General Method. Dissolve in hot EtOH.[1] Add hot water until turbid. Cool slowly. |
| Ethyl Acetate / Hexane | 1:3 | Good for removing non-polar impurities.[1][2] Dissolve in min. hot EtOAc; add Hexane. |
| Toluene | 100% | Riskier. Requires higher heat (boiling toluene ~110°C).[1][2] Good for very dry product, but heat may cause oxidation.[1][2] |
Technical Tip: Always add a small amount (0.1% w/w) of Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during recrystallization if using the Ethanol/Water method.[1][2] This acts as a scavenger to prevent oxidative reddening during the heating step.[1][2]
Module 4: Chromatography & Storage
Q: I need to use Flash Chromatography. What are the conditions?
A: Silica gel is slightly acidic and can degrade electron-rich indoles.[1][2]
-
Mobile Phase: Dichloromethane (DCM) : Methanol (95:[1]5) + 0.1% Acetic Acid .[1][2]
-
Note: The acetic acid is crucial to keep the carboxylic acid protonated so it doesn't streak (tail) on the column.[1][2]
Q: How do I store it so it doesn't turn pink again?
A:
-
Atmosphere: Flush the vial with Argon or Nitrogen before sealing.[1][2]
-
Temperature: -20°C is ideal; 4°C is acceptable for short term.
-
Light: Amber vials are mandatory. Wrap in foil if amber vials are unavailable.
References
-
Synthesis & Reactivity of Methoxy-Indoles
-
Topic: Stability of electron-rich indoles and susceptibility to oxidation at the C3 position.[1][2]
-
Source: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (General reference for Indole reactivity).
- Context: Explains why the 6-methoxy group makes the compound prone to "pinking."
-
-
Purification of Indole-3-propionic Acid Derivatives
-
Solubility and Physical Properties
-
Biological Relevance & Impurity Impact
Sources
- 1. Indole-3-propionic acid(830-96-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. (S)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | 406938-53-2 [sigmaaldrich.com]
- 3. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. orgsyn.org [orgsyn.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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Technical Support Center: Stability of 3-(6-Methoxy-3-indolyl)propanoic Acid
Welcome to the technical support center for 3-(6-Methoxy-3-indolyl)propanoic acid. This guide is designed for our valued partners in research, science, and drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the stability and efficacy of this compound in your experiments. Our approach is to empower you with not just protocols, but a foundational understanding of the molecule's behavior, particularly in response to pH.
Introduction: Understanding the Stability of Indole Derivatives
3-(6-Methoxy-3-indolyl)propanoic acid belongs to the indole family, a class of compounds known for their broad biological activities and, concurrently, their susceptibility to environmental factors. The stability of the indole ring and its derivatives is paramount for reproducible experimental outcomes. Factors such as pH, light, temperature, and oxidative stress can significantly impact the integrity of the molecule. This guide will focus primarily on the critical role of pH in maintaining the stability of 3-(6-Methoxy-3-indolyl)propanoic acid.
While comprehensive stability data for every specific derivative is not always publicly available, we can extrapolate from the well-documented behavior of closely related indole compounds. It is generally observed that indole derivatives are prone to degradation under strongly acidic or alkaline conditions.[1] Therefore, careful control of pH is a critical first step in any experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the stability of 3-(6-Methoxy-3-indolyl)propanoic acid?
A1: The primary concern is the degradation of the indole ring system. This can be initiated by several factors, but pH is a major contributor. Extreme pH levels can catalyze hydrolysis or oxidation, leading to the formation of inactive or interfering byproducts. This degradation can manifest as a loss of biological activity, changes in sample color, or the appearance of unexpected peaks in analytical analyses like HPLC.
Q2: What is the generally recommended pH range for working with indole-based compounds?
A2: For many indole derivatives, a pH range of 6.0 to 7.5 is recommended for general use and short-term storage to minimize potential degradation.[1] For long-term storage, a slightly acidic to neutral pH is often advisable. However, the optimal pH can be specific to the substitution pattern on the indole ring.
Q3: How does the methoxy group at the 6-position influence stability?
A3: The methoxy group (–OCH₃) is an electron-donating group. By increasing the electron density of the indole ring, it can influence the molecule's susceptibility to oxidative and hydrolytic degradation. While specific studies on the 6-methoxy variant are limited, electron-donating groups can sometimes increase the rate of electrophilic substitution reactions but may offer some protection against certain oxidative pathways.
Q4: Aside from pH, what other factors should I consider for stability?
A4: Light exposure can be a significant factor. Methoxy-substituted indoles have been shown to undergo photochemical transformations, including the formation of radical species upon UV irradiation.[2] Therefore, it is crucial to protect solutions of 3-(6-Methoxy-3-indolyl)propanoic acid from light. Additionally, exposure to strong oxidizing agents and elevated temperatures should be avoided.
Troubleshooting Guide
This section addresses common issues encountered during experimentation and provides a logical approach to resolving them.
Issue 1: I'm observing a gradual color change (e.g., yellowing or browning) in my stock solution.
-
Potential Cause: This is a classic indicator of indole degradation, often due to oxidation.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solvent or buffer. If it is outside the recommended 6.0-7.5 range, adjust it accordingly.
-
Protect from Light: Ensure your solution is stored in an amber vial or a container wrapped in foil to prevent photodegradation.
-
De-gas Solvents: If you suspect oxidation, using de-gassed solvents for your stock solution can be beneficial.
-
Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like ascorbic acid might be considered, but its compatibility with your experimental system must be verified first.
-
Issue 2: My experimental results are inconsistent, suggesting a loss of compound activity.
-
Potential Cause: The compound may be degrading in your experimental medium over the time course of your assay.
-
Troubleshooting Steps:
-
pH of Assay Medium: Confirm that the pH of your cell culture medium or reaction buffer is stable and within the optimal range for the compound. Biological systems can cause pH shifts.
-
Fresh Solutions: Prepare fresh dilutions of your compound from a properly stored stock solution immediately before each experiment.
-
Time-Course Stability Check: Perform a simple stability check. Incubate the compound in your experimental medium for the duration of your assay. At different time points, analyze the sample by HPLC to quantify the amount of remaining intact compound.
-
Issue 3: I see unexpected peaks in my HPLC or LC-MS analysis.
-
Potential Cause: These peaks are likely degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study. Expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) for a short period. This will help you identify the retention times of the major degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method," meaning it can separate the intact compound from its degradation products. This typically involves testing different mobile phase compositions and gradients.
-
Data Summary: Expected Stability Trends
The following table summarizes the expected stability of indolepropanoic acid derivatives based on general chemical principles. This should be used as a guideline for your own experimental design.
| pH Range | Condition | Expected Stability | Rationale |
| < 4 | Strongly Acidic | Low | The indole ring is susceptible to acid-catalyzed hydrolysis and polymerization. |
| 4 - 6 | Mildly Acidic | Moderate to High | Generally a more stable range, but protonation of the indole nitrogen can still occur. |
| 6 - 7.5 | Neutral / Near-Neutral | High (Optimal Range) | The compound is likely in its most stable, neutral form. This range is generally recommended.[1] |
| 7.5 - 9 | Mildly Alkaline | Moderate | Deprotonation of the carboxylic acid is complete. The indole ring itself is generally stable, but some oxidative pathways can be accelerated. |
| > 9 | Strongly Alkaline | Low | Susceptibility to base-catalyzed hydrolysis and oxidation increases significantly. |
Experimental Protocol: Determining Optimal pH Stability
To ensure the integrity of your results, we strongly recommend performing a pH stability study in your specific experimental buffer.
Objective: To determine the pH at which 3-(6-Methoxy-3-indolyl)propanoic acid exhibits the highest stability over a defined period.
Materials:
-
3-(6-Methoxy-3-indolyl)propanoic acid
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.
-
HPLC or UPLC system with a UV detector (a C18 column is a good starting point).
-
pH meter
-
Incubator or water bath
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare Buffer Solutions: Prepare a series of buffers at your desired pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Incubation Samples:
-
In separate, light-protected vials, add a small aliquot of your stock solution to each buffer to achieve your final desired concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect.
-
Prepare a "Time 0" sample for each pH by immediately quenching the reaction (see step 5).
-
-
Incubation: Incubate the remaining vials at your experimental temperature (e.g., room temperature or 37°C) for a relevant time period (e.g., 24, 48, or 72 hours).
-
Sample Analysis:
-
At each time point, take an aliquot from each vial.
-
Quench the degradation by diluting the sample in the initial mobile phase of your HPLC method. This will stabilize the sample for analysis.
-
Analyze each sample by HPLC.
-
-
Data Analysis:
-
For each pH and time point, calculate the percentage of the compound remaining relative to the "Time 0" sample for that same pH.
-
Plot the percentage of compound remaining versus pH for each time point. The pH at which the highest percentage of the compound remains is the optimal pH for stability under those conditions.
-
Visualizing Stability Workflows
Troubleshooting Logic Flow
The following diagram outlines the decision-making process when encountering stability issues.
Caption: Troubleshooting workflow for stability issues.
General Degradation Pathway Concept
This diagram illustrates the general concept of how pH can influence the degradation of an indolepropanoic acid.
Caption: Influence of pH on degradation pathways.
References
-
UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Physical Chemistry Chemical Physics, 2020. Available at: [Link]
Sources
Handling light sensitivity of methoxy-substituted indole compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with methoxy-substituted indole compounds. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to manage the inherent light sensitivity of these molecules, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of methoxy-substituted indoles.
Q1: Why are methoxy-substituted indole compounds sensitive to light?
A1: The photosensitivity of the indole scaffold is due to its aromatic, electron-rich nature. Upon absorption of ultraviolet (UV) and even high-energy visible light, the indole ring can enter an excited state.[1][2] This excited state is susceptible to photochemical reactions. The primary degradation pathway involves the cleavage of the N-H bond in the pyrrole ring, leading to the formation of indolyl radicals.[3] These highly reactive radicals can then participate in various secondary reactions, including dimerization, oxidation, or reaction with solvents. A secondary pathway involves the isomerization of the 1H-indole to a less stable 3H-tautomer. The methoxy group, being an electron-donating group, can further influence the electron density of the indole ring and may affect the stability and reactivity of the excited state, though the fundamental mechanism of N-H bond cleavage remains the principal concern.
Q2: What are the visible signs of degradation in my sample?
A2: The most common visual indicator of degradation is a change in color. Fresh, pure methoxy-substituted indole compounds are typically white to off-white or pale-yellow crystalline solids or powders. Upon exposure to light, they may develop a yellow, pink, brown, or even purplish hue. This discoloration is due to the formation of complex, often polymeric, degradation products. If you observe a noticeable color change in your solid compound or a yellowing of your solution, photodegradation should be suspected.
Q3: What wavelengths of light are most damaging?
A3: The most damaging radiation is in the UV-A (320–400 nm) and UV-B (290–320 nm) regions.[4] However, significant degradation can also be induced by high-energy visible light, particularly in the violet-blue range (400–450 nm).[5][6] Standard laboratory fluorescent lighting emits a broad spectrum that includes these harmful wavelengths. Therefore, prolonged exposure to ambient lab light can be sufficient to cause degradation over time.
Q4: How does the position of the methoxy group (e.g., 4-methoxy, 5-methoxy, 6-methoxy) affect photostability?
A4: The position of the methoxy group influences the electronic distribution within the indole ring, which in turn affects the stability of the molecule and its excited states.[7] While all methoxy-indoles are light-sensitive, the relative stability can vary. Substitution on the benzyl ring (positions 4, 5, 6, and 7) can modulate the energy levels of the excited states.[7] However, from a practical standpoint, all isomers should be treated as highly light-sensitive, and rigorous light protection measures should be applied universally.
Q5: Should I be concerned about the solvent I use?
A5: Yes, the choice of solvent can significantly impact the rate of photodegradation. Protic solvents, such as methanol and ethanol, can in some cases reduce the rate of degradation compared to aprotic solvents like acetonitrile or n-hexane.[8][9] This potential stabilizing effect is thought to arise from hydrogen bonding interactions with the indole, which may provide a pathway for non-destructive energy dissipation from the excited state.[9][10] However, some solvents, particularly halogenated ones (e.g., chloroform, dichloromethane), can actively participate in photochemical reactions upon radical formation and should be used with caution if light exposure is unavoidable.
Section 2: Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during experiments with methoxy-substituted indoles.
Issue 1: Inconsistent or Non-Reproducible Bioassay/Screening Results
| Probable Cause | Recommended Solution & Scientific Rationale |
| Compound Degradation During Storage | Solution: Store solid compounds and stock solutions in amber glass vials, tightly sealed, at -20°C or below. Wrap vials with aluminum foil for extra protection. Rationale: Low temperatures slow down all chemical reactions, while amber glass and foil block the UV and high-energy visible light that initiates photodegradation.[11][12] |
| Degradation During Experiment | Solution: Perform all manipulations (weighing, dissolution, dilutions) under subdued lighting. Use yellow or red safelights where possible, as these emit lower-energy wavelengths.[6][13] Cover microplates, flasks, and tubes with aluminum foil or opaque lids during incubation steps. Rationale: Minimizing the "photon dose" your compound receives is critical. Every step, from the analytical balance to the plate reader, is a potential source of light exposure. |
| Phototoxicity in Cell-Based Assays | Solution: Run parallel control experiments. Include a "vehicle + light" control and a "compound + no light" control (by wrapping the plate in foil). Rationale: Degradation products may be more toxic or have different biological activities than the parent compound. These controls will help you differentiate between the activity of the parent compound and any light-induced artifacts. |
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
| Probable Cause | Recommended Solution & Scientific Rationale |
| Degradation in Stock Solution | Solution: Prepare stock solutions fresh from solid material before each experiment. If a stock solution must be stored, aliquot it into single-use amber vials and store at -20°C in the dark. Rationale: Repeated freeze-thaw cycles and even brief exposure to light each time the main stock is accessed can lead to cumulative degradation. |
| Autosampler Degradation | Solution: Use amber or UV-protective autosampler vials. If the autosampler tray is not refrigerated or shielded from light, limit the residence time of samples in the tray. Consider programming shorter runs or splitting a long sequence into multiple shorter ones. Rationale: Samples can sit in an autosampler for many hours, exposed to ambient lab light and temperature fluctuations, providing ample opportunity for degradation before injection. |
| Co-eluting Impurities | Solution: Optimize your HPLC method. Adjust the gradient, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry (e.g., Phenyl-Hexyl instead of C18). Rationale: Degradation products are often more polar than the parent indole. A shallow gradient may be needed to resolve these closely related species.[14][15] |
Visualizing the HPLC Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected peaks in your chromatogram.
Caption: Logical workflow for troubleshooting unexpected HPLC peaks.
Section 3: Protocols and Methodologies
Protocol 1: General Handling and Storage of Methoxy-Indoles
This protocol outlines the essential steps to prevent photodegradation during routine laboratory work.
Materials:
-
Amber glass vials with PTFE-lined caps
-
Aluminum foil
-
Spatulas
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
-
Degassed solvents of appropriate grade
Procedure:
-
Workspace Preparation: Before retrieving the compound from storage, dim overhead laboratory lights. If possible, work in an area shielded from direct sunlight or strong artificial light.[13][16]
-
Weighing: Tare an amber glass vial on the analytical balance. Quickly weigh the desired amount of the methoxy-indole compound directly into the vial and securely cap it. Minimize the time the solid is exposed to any light.
-
Dissolution: If preparing a solution, add the appropriate degassed solvent to the vial immediately after weighing. Vortex or sonicate briefly until fully dissolved. Wrap the vial in aluminum foil, even if it is already amber glass.
-
Aliquoting and Storage:
-
Solid: Store the primary container of solid compound in a desiccator inside a -20°C freezer.
-
Solutions: For stock solutions, immediately aliquot into single-use amber vials, purge with an inert gas (argon or nitrogen) if particularly sensitive, cap tightly, wrap in foil, and store at -20°C or -80°C.
-
-
Use in Experiments: When using a stock solution, remove one aliquot from the freezer and allow it to warm to room temperature in the dark before opening to prevent condensation. Use the required amount and discard any unused portion of that aliquot to prevent degradation from repeated light exposure and freeze-thaw cycles.
Protocol 2: Forced Degradation (Photostability) Study
This study is crucial for understanding the stability profile of your specific compound under controlled light conditions, following the principles of the ICH Q1B guidelines.[17][18][19][20]
Objective: To assess the extent of degradation of a methoxy-substituted indole compound when exposed to a standardized light source and to identify major degradation products.
Materials:
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (e.g., Xenon or metal halide lamp with filters).
-
Calibrated radiometer/lux meter.
-
Quartz cuvettes or HPLC vials (clear).
-
"Dark" control samples completely wrapped in aluminum foil.
-
HPLC system with a UV/Vis or PDA detector.
-
Compound solution (e.g., 100 µg/mL in Methanol:Water 50:50).
Procedure:
-
Sample Preparation: Prepare a sufficient volume of the compound solution. Place equal volumes into several clear quartz containers (for light exposure) and several foil-wrapped containers (for dark controls).
-
Exposure Conditions: Place the "light" and "dark" samples side-by-side in the photostability chamber. Expose the samples to light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[19]
-
Time Points: Withdraw one "light" and one "dark" sample at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to ensure separation of more polar degradants from the parent peak.
-
Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., 280 nm) and use a PDA detector to assess peak purity and observe the UV spectra of new peaks.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Compare the "light" samples to the "dark" controls to ensure degradation is due to light and not thermal effects.
-
Calculate the mass balance to account for all components.
-
Illustrative Photodegradation Data
The following table represents typical data that might be obtained from a forced degradation study of "Compound-X" (a hypothetical 5-methoxy-indole derivative).
| Exposure Time (hours) | Parent Compound Remaining (Light Sample, %) | Parent Compound Remaining (Dark Control, %) | Total Degradants (Light Sample, % Area) |
| 0 | 100.0 | 100.0 | 0.0 |
| 4 | 85.2 | 99.8 | 14.8 |
| 8 | 68.7 | 99.7 | 31.3 |
| 12 | 51.3 | 99.5 | 48.7 |
| 24 | 22.5 | 99.4 | 77.5 |
Visualizing the Photodegradation Pathway
The primary photochemical event for methoxy-indoles is the homolytic cleavage of the N-H bond upon absorption of UV radiation.
Caption: Primary photodegradation pathway of methoxy-indoles.
Section 4: References
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Packaging Hero. (n.d.). Amber UV-Protective Poly Bags for Light-Sensitive Items. Retrieved February 24, 2026, from [Link]
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Golec, B., Kijak, M., Vetokhina, V., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283–7293. [Link]
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Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved February 24, 2026, from [Link]
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European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved February 24, 2026, from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved February 24, 2026, from [Link]
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Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved February 24, 2026, from [Link]
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European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 24, 2026, from [Link]
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Golec, B., Kijak, M., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2022). Solvent effects on the photooxidation of indolepyrazines. Journal of Photochemistry and Photobiology, 10(1), 1-9. [Link]
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- 17. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. certified-laboratories.com [certified-laboratories.com]
Validation & Comparative
H-NMR spectrum analysis of 3-(6-Methoxy-3-indolyl)propanoic acid
Comparative H-NMR Analysis Guide: 3-(6-Methoxy-3-indolyl)propanoic Acid
Executive Summary
This guide details the structural validation of 3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA) using proton nuclear magnetic resonance (
This document provides a non-templated, logic-driven approach to assignment, focusing on the diagnostic coupling patterns in the aromatic region that unequivocally differentiate the 6-substituted indole core.
Structural Logic & Mechanistic Grounding
The NMR spectrum of 6-MIPA is defined by three distinct zones. Understanding the electronic influence of the methoxy group is prerequisite to accurate assignment.
-
The Indole Core (Aromatic Zone):
-
Electronic Effect: The methoxy group (-OCH
) at position 6 is a strong electron-donating group (EDG) by resonance. This increases electron density at the ortho (C5, C7) and para (C3) positions. -
Shielding: Protons H5 and H7 will be significantly shielded (shifted upfield) compared to the unsubstituted indole.
-
Spin System: The 6-substitution breaks the symmetry of the benzene ring, creating an AMX spin system (or ABX depending on field strength) for protons H4, H5, and H7.
-
-
The Side Chain (Aliphatic Zone):
-
The propanoic acid chain at C3 introduces two methylene groups (
and ). -
-CH
: Attached to the indole ring (deshielded by aromatic ring current). -
-CH
: Attached to the carboxylic acid (deshielded by the carbonyl).
-
-
Labile Protons:
-
Indole N-H and Carboxylic O-H. These are solvent-dependent and often broad.
-
Experimental Protocol
To ensure reproducibility and distinct resolution of the labile protons, DMSO-d
Workflow Diagram
Figure 1: Standardized workflow for acquiring high-fidelity NMR data for indole derivatives.
Step-by-Step Methodology:
-
Preparation: Weigh 5–10 mg of 6-MIPA into a clean vial.
-
Solvation: Add 600 µL of DMSO-d
(99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -
Homogenization: Vortex until the solution is clear. If particles persist, sonicate for 30 seconds. Note: Turbidity causes magnetic susceptibility mismatch, broadening lines.
-
Acquisition:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (d1):
2.0 seconds (essential for accurate integration of the COOH proton). -
Scans: 16 (minimum) to 64.
-
-
Referencing: Calibrate the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.
Comparative Analysis & Assignment
The following table contrasts the target molecule (6-MIPA) with its most common confusion points: the unsubstituted parent (IPA) and the 5-methoxy regioisomer (5-MIPA).
Table 1: Comparative Chemical Shift Data (DMSO-d )
| Proton Assignment | 6-MIPA (Target) | 5-MIPA (Isomer) | IPA (Parent) | Multiplicity & Coupling ( |
| -COOH | ~12.1 | ~12.1 | 12.1 | Broad Singlet (bs) |
| Indole N-H (H1) | 10.65 | 10.70 | 10.80 | Broad Singlet (bs) |
| Aromatic H4 | 7.38 | 6.95 | 7.52 | Doublet ( |
| Aromatic H5 | 6.65 | -- | 6.98 (t) | dd ( |
| Aromatic H6 | -- | 6.70 | 7.07 (t) | -- |
| Aromatic H7 | 6.82 | 7.20 | 7.34 | Doublet ( |
| Indole H2 | 7.05 | 7.10 | 7.12 | Doublet/Singlet ( |
| -OCH | 3.73 | 3.75 | -- | Singlet (s) |
| 2.85 | 2.88 | 2.95 | Triplet ( | |
| 2.55 | 2.55 | 2.60 | Triplet ( |
Note: Shifts are approximate (
The Diagnostic Logic (Regioisomer Differentiation)
The critical challenge is distinguishing the 6-methoxy from the 5-methoxy isomer. Both have a methoxy singlet (~3.7 ppm) and identical aliphatic side chains. The distinction lies entirely in the splitting pattern of the benzene ring protons .
Logic Tree for Assignment
Figure 2: Decision tree for distinguishing 6-methoxy vs 5-methoxy substitution based on J-coupling analysis.
Detailed Analysis of the 6-MIPA Aromatic Region:
-
H7 (Position 7):
-
Location: This proton is ortho to the methoxy group (shielded) and meta to the ring junction.
-
Splitting: It has no ortho neighbor (position 6 is occupied by OMe). It only couples meta to H5.
-
Result: A sharp Doublet with a small coupling constant (
Hz). This is the most diagnostic peak.
-
-
H5 (Position 5):
-
Location: Ortho to the methoxy group (shielded).
-
Splitting: It couples ortho to H4 (large
) and meta to H7 (small ). -
Result: A Doublet of Doublets (dd) (
Hz, Hz).
-
-
H4 (Position 4):
-
Location: Meta to the methoxy group (less shielded, further downfield).
-
Splitting: It couples ortho to H5.
-
Result: A Doublet (
Hz).
-
Contrast with 5-MIPA: In the 5-methoxy isomer, H6 is the proton that appears as a doublet of doublets, while H4 (the proton between the ring junction and the methoxy) appears as a small meta-coupled doublet.
References
-
NIST Mass Spectrometry Data Center. (2023). 1H-Indole-3-propanoic acid.[1][2] National Institute of Standards and Technology. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Indole Derivatives. [Link]
-
Royal Society of Chemistry. (2020). Synthesis and NMR characterization of Indole-3-propanoic acid derivatives. ChemSpider/RSC Advances. [Link]
Sources
A Comparative Guide to HPLC Retention Times: 3-(6-Methoxy-3-indolyl)propanoic Acid vs. Indole-3-propionic Acid (IPA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, understanding the chromatographic behavior of active pharmaceutical ingredients (APIs) and their analogs is paramount for developing robust analytical methods for purity assessment, pharmacokinetic studies, and quality control. This guide provides an in-depth comparison of the expected High-Performance Liquid Chromatography (HPLC) retention times of two indole derivatives: 3-(6-Methoxy-3-indolyl)propanoic acid and the more commonly studied Indole-3-propionic acid (IPA).
This analysis is grounded in the fundamental principles of reversed-phase chromatography and supported by the known and predicted physicochemical properties of these compounds. While specific experimental data for 3-(6-Methoxy-3-indolyl)propanoic acid is not widely published, we can construct a reliable predictive comparison based on its structural differences with IPA.
Core Physicochemical Properties Influencing Retention
The retention time of a compound in reversed-phase HPLC is primarily governed by its hydrophobicity and its ionization state, which is in turn dependent on its pKa and the pH of the mobile phase.
| Compound | Structure | Molar Mass ( g/mol ) | pKa (Predicted/Known) | LogP (Predicted/Known) |
| Indole-3-propionic acid (IPA) | 189.21 | ~4.77[1] | 1.76 (Predicted)[2] | |
| 3-(6-Methoxy-3-indolyl)propanoic acid | ![]() | 219.24 | ~2.23 (Predicted for a similar compound)[3] | ~2.1 (Predicted for a similar compound)[4] |
Key Insights from Physicochemical Properties:
-
Hydrophobicity (LogP): The predicted LogP value for a methoxy-substituted indole propanoic acid is higher than that of IPA. The addition of a methoxy group (-OCH3) to the indole ring increases the molecule's nonpolar character, leading to stronger interactions with the nonpolar stationary phase (e.g., C18) in reversed-phase HPLC.
-
Acidity (pKa): The predicted pKa of the carboxylic acid group in the methoxy-substituted analog is significantly lower than that of IPA. The electron-donating nature of the methoxy group can influence the electronic environment of the entire molecule, including the acidity of the propanoic acid side chain.
Predicting Relative Retention Times: A Tale of Two Analogs
Based on the differences in their physicochemical properties, we can predict the elution order and relative retention times of 3-(6-Methoxy-3-indolyl)propanoic acid and IPA under typical reversed-phase HPLC conditions.
At a mobile phase pH below the pKa of both compounds (e.g., pH < 2):
Both carboxylic acid groups will be fully protonated (in their neutral form). In this state, the primary determinant of retention will be the inherent hydrophobicity of the molecules.
-
Prediction: 3-(6-Methoxy-3-indolyl)propanoic acid, being more hydrophobic due to the methoxy group, will have a longer retention time than IPA.
At a mobile phase pH between the pKa of the two compounds (e.g., pH 3-4):
-
3-(6-Methoxy-3-indolyl)propanoic acid (pKa ~2.23) will be predominantly in its ionized (deprotonated) carboxylate form, which is more polar.
-
IPA (pKa ~4.77) will still be mostly in its protonated, less polar form.
-
Prediction: The ionized, more polar 3-(6-Methoxy-3-indolyl)propanoic acid will have a significantly shorter retention time than the still neutral and more hydrophobic IPA.
At a mobile phase pH above the pKa of both compounds (e.g., pH > 5):
Both compounds will be in their ionized, carboxylate forms. While both are now more polar than their protonated counterparts, the difference in hydrophobicity of the core indole structures will still play a role.
-
Prediction: 3-(6-Methoxy-3-indolyl)propanoic acid will likely have a slightly longer retention time than IPA due to the increased hydrophobicity imparted by the methoxy group, although the difference will be less pronounced than when both are in their neutral forms.
Experimental Protocols: Foundational Methods for Indole Analysis
Protocol 1: Isocratic Reversed-Phase HPLC for Indole-3-propionic Acid
This protocol is a robust starting point for the analysis of IPA and can be adapted for its methoxy analog.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A mixture of an aqueous buffer and an organic modifier. A common starting point is:
-
Aqueous: 0.1% Formic Acid or Phosphoric Acid in Water (to control pH and improve peak shape).
-
Organic: Acetonitrile or Methanol.
-
-
A typical starting isocratic mobile phase could be 40-60% organic modifier.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection:
-
UV: 280 nm
-
Fluorescence: Excitation at 280-285 nm, Emission at 350-360 nm for enhanced sensitivity and selectivity.
-
Sample Preparation:
-
Prepare a stock solution of the analyte in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.
Expected Results for IPA:
Under these conditions, IPA typically elutes with a retention time that can be adjusted by modifying the percentage of the organic solvent in the mobile phase. Increasing the organic content will decrease the retention time, while decreasing it will increase the retention time.
Protocol 2: Gradient Reversed-Phase HPLC for a Broader Range of Indole Compounds
A gradient method is useful when analyzing samples that may contain impurities with a wider range of polarities.
Instrumentation:
-
Same as Protocol 1.
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
Gradient Program:
| Time (min) | % Solvent B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Other Method Parameters:
-
Same as Protocol 1.
Rationale for Gradient Elution:
This gradient starts with a lower concentration of the strong organic solvent (acetonitrile) to retain and separate more polar compounds, and then gradually increases the organic content to elute more nonpolar compounds, including the analytes of interest and any less polar impurities.
Trustworthiness and Self-Validating Systems
The protocols described above are based on established principles of reversed-phase chromatography for acidic, aromatic compounds. To ensure the trustworthiness and validity of any developed method, the following should be considered:
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing consistently. Key parameters to monitor include retention time repeatability, peak area precision, peak asymmetry, and theoretical plates.
-
Peak Purity Analysis: Utilize a diode array detector (DAD) or a mass spectrometer (MS) to assess the purity of the analyte peak, confirming that it is not co-eluting with any impurities.
-
Method Validation: A fully validated HPLC method according to ICH guidelines (or other relevant regulatory standards) will include assessments of specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The HPLC retention time of 3-(6-Methoxy-3-indolyl)propanoic acid relative to Indole-3-propionic acid is highly dependent on the pH of the mobile phase. Due to its increased hydrophobicity, the methoxy analog is expected to have a longer retention time than IPA when both are in their neutral, protonated state (at low pH). Conversely, due to its lower pKa, it will ionize at a lower pH, leading to a shorter retention time compared to IPA in the intermediate pH range where IPA remains protonated. The provided experimental protocols offer a solid foundation for developing and optimizing a separation method for these and other related indole derivatives. By understanding the interplay of their physicochemical properties and the chromatographic conditions, researchers can effectively control and predict their retention behavior, enabling the development of robust and reliable analytical methods.
References
-
Chemsrc. (2025, August 20). 3-Indolepropionic acid | CAS#:830-96-6. Retrieved from [Link]
-
PubChem. (n.d.). 3-(6-Methoxy-9H-beta-carbolin-1-yl)propanoic acid. Retrieved from [Link]
Sources
FTIR characteristic peaks for 3-(6-Methoxy-3-indolyl)propanoic acid
Content Type: Technical Comparison & Structural Elucidation Guide Audience: Medicinal Chemists, Analytical Scientists, and Plant Physiologists.[1]
Executive Summary: The Structural Fingerprint
3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA) represents a specific structural modification of the endogenous auxin/metabolite Indole-3-propionic acid (IPA).[1] In drug discovery and metabolic profiling, distinguishing 6-MIPA from its parent compound (IPA) and its regioisomers (e.g., 5-Methoxy derivatives) is critical due to varying affinities for melatonin receptors and auxin signaling pathways.[1]
This guide provides a comparative FTIR analysis. It establishes the Methoxy-Indole Signature —a specific set of spectral shifts that differentiates this molecule from non-substituted indoles.
Key Differentiators at a Glance
| Feature | Indole-3-propionic Acid (IPA) | 3-(6-Methoxy-3-indolyl)propanoic Acid |
| Primary Identifier | C=O[1] (Acid) + Indole N-H | C-O-C (Ether) + C=O[1] (Acid) |
| Visual Region | Transparent at 1200–1300 cm⁻¹ | Strong doublet at 1250/1030 cm⁻¹ |
| N-H Environment | Standard H-bonding (~3400 cm⁻¹) | Shifted due to e⁻ donating –OCH₃ group |
Theoretical vs. Experimental Baseline
FTIR analysis of 6-MIPA involves deconvoluting three distinct structural domains: the Indole Core , the Propanoic Acid Tail , and the Methoxy Substituent .[1]
The Functional Group Map
Figure 1: Structural decomposition of 6-MIPA for spectral assignment.
Detailed Comparative Analysis
The following data compares 6-MIPA against its closest structural relatives. Note that exact wavenumbers may shift ±5 cm⁻¹ depending on sample state (Solid KBr pellet vs. ATR).
Table 1: Characteristic Peak Comparison
| Functional Group | Vibration Mode | 6-MIPA (Target) | Indole-3-propionic Acid (Ref) | 5-Methoxy-IAA (Analog) | Interpretation |
| Carboxylic Acid | O-H Stretch | 2800–3200 cm⁻¹ (Broad) | 2800–3200 cm⁻¹ | 2800–3200 cm⁻¹ | Indicates dimerization of the acid head group.[1] Overlaps with C-H stretches. |
| Carboxylic Acid | C=O[1][2] Stretch | 1695–1715 cm⁻¹ | 1690–1710 cm⁻¹ | 1700–1720 cm⁻¹ | Strong, sharp peak.[1] Critical for confirming the "propanoic acid" moiety. |
| Indole Ring | N-H Stretch | 3340–3380 cm⁻¹ | 3390–3410 cm⁻¹ | 3350–3380 cm⁻¹ | The electron-donating methoxy group often lowers the N-H frequency slightly compared to unsubstituted indole. |
| Methoxy Ether | C-O-C (Asym) | 1245–1255 cm⁻¹ | Absent | 1250–1260 cm⁻¹ | The Fingerprint Identifier. Distinguishes 6-MIPA from IPA.[1] |
| Methoxy Ether | C-O-C (Sym) | 1030–1050 cm⁻¹ | Absent | 1020–1040 cm⁻¹ | Secondary confirmation of the ether linkage. |
| Aromatic | C=C Ring | 1625, 1585 cm⁻¹ | 1618, 1580 cm⁻¹ | 1620, 1590 cm⁻¹ | "Ring breathing" modes.[1] Methoxy substitution increases electron density, often sharpening these peaks.[1] |
| Substitution | C-H OOP | 800–820 cm⁻¹ | 740–760 cm⁻¹ | 790–810 cm⁻¹ | Out-of-plane bending. 6-substitution alters the pattern from the standard 3-substituted indole.[1] |
Critical Analysis: The "Methoxy Shift"
The most significant diagnostic feature is the C-O-C asymmetric stretch near 1250 cm⁻¹ .
-
In IPA: This region is relatively clean, containing only weak C-C or C-N skeletal vibrations.[1]
-
In 6-MIPA: This region is dominated by the strong ether stretch. If this peak is absent, the methoxy group has likely been cleaved (demethylation) or the sample is misidentified.
Experimental Protocol: Ensuring Spectral Integrity
Carboxylic acids are notorious for polymorphism and hydrogen-bonding artifacts in FTIR. Follow this protocol to ensure reproducible data.
Method A: Attenuated Total Reflectance (ATR) - Recommended
Best for: Rapid ID, preventing moisture interference.[1]
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect 32 scans of air background.
-
Sample Prep: Place ~5 mg of solid 6-MIPA directly on the crystal.
-
Compression: Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact results in weak C-H stretches (2900 cm⁻¹) relative to the C=O peak.[1]
-
Acquisition: 4000–600 cm⁻¹, 4 cm⁻¹ resolution.
Method B: KBr Pellet - Traditional
Best for: High-resolution fingerprinting.[1]
-
Ratio: Mix 2 mg 6-MIPA with 200 mg spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Excessive grinding can induce amorphous phase transitions.[1]
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disk.
-
Analysis: Analyze immediately to prevent hygroscopic water absorption (which creates a broad peak at 3400 cm⁻¹, obscuring the Indole N-H).
Workflow for Structural Validation
Figure 2: Logic flow for distinguishing 6-MIPA from precursors and analogs.
References & Data Sources
-
Polymorphism in Methoxy-Indoles: Polak, J., et al. (2024).[1][3] "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations." Molecules, 29(10), 2201.[1][3]
-
Relevance: Provides definitive spectral assignments for the methoxy-indole core and hydrogen bonding shifts in the N-H region.
-
-
Indole-3-Propionic Acid Baseline: Thermo Scientific Chemicals. "Indole-3-propionic acid, 98% Product Specification." [1]
-
Relevance: Establishes the baseline C=O and alkyl chain vibrations for the propanoic acid tail.
-
-
Methoxy Group Spectral Assignment: Coates, J. (2000).[1] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.
-
Relevance: Authoritative source for the assignment of C-O-C asymmetric stretches (1250 cm⁻¹) in aromatic ethers.
-
-
Metabolic Context: Konopelski, P., et al. (2023).[1] "Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids." International Journal of Molecular Sciences.
-
Relevance: Compares the biological and chemical properties of IPA and Methoxy-Indole derivatives, supporting the need for precise differentiation.
-
Sources
- 1. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methoxy-IPA and Melatonin Binding at MT1 and MT2 Receptors: A Guide for Researchers
This guide provides an in-depth comparison of the binding affinities of 6-methoxy-N-isopropanoyl-tryptamine (6-methoxy-IPA) and the endogenous ligand, Melatonin, at the human MT1 and MT2 melatonin receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, explains the underlying scientific principles of the assays used, and provides detailed protocols to enable replication and further investigation.
Introduction: The Melatonin Receptors and Their Ligands
The MT1 and MT2 receptors, members of the G-protein coupled receptor (GPCR) superfamily, are the primary mediators of melatonin's physiological effects.[1] These receptors are crucial in regulating circadian rhythms, sleep-wake cycles, and have been implicated in a range of other physiological processes.[2][3] As such, they are significant targets for the development of therapeutics for sleep disorders, depression, and other circadian-related conditions.[2][3]
Melatonin, the endogenous agonist, binds to both MT1 and MT2 with high affinity.[4] 6-methoxy-IPA, a synthetic analog, is of interest for its potential to modulate the melatoninergic system. Understanding the comparative binding characteristics of these two compounds is fundamental to elucidating their pharmacological profiles and potential therapeutic applications.
Comparative Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data presented below, collated from publicly available databases and literature, summarizes the binding affinities of 6-methoxy-IPA (referred to as 6-methoxymelatonin in the cited database) and Melatonin at human MT1 and MT2 receptors.
| Compound | Receptor | Ki (nM) | Selectivity (MT1/MT2) | Reference |
| 6-Methoxy-IPA | MT1 (human) | 207 | 0.017 | [BindingDB:50066958] |
| MT2 (human) | 3.5 | [BindingDB:50066958] | ||
| Melatonin | MT1 (human) | ~0.08 (80 pM) | ~0.21 | [5] |
| MT2 (human) | ~0.38 (383 pM) | [5] |
Analysis of Binding Data:
Based on the available data, Melatonin exhibits high, picomolar affinity for both MT1 and MT2 receptors, with a slight preference for the MT1 subtype.[5] In contrast, 6-methoxy-IPA demonstrates a clear and significant selectivity for the MT2 receptor, with a Ki in the low nanomolar range, while its affinity for the MT1 receptor is substantially lower. [BindingDB:50066958] This pronounced MT2-selectivity makes 6-methoxy-IPA a valuable tool for investigating the specific physiological roles of the MT2 receptor.
Signaling Pathways of MT1 and MT2 Receptors
Upon agonist binding, both MT1 and MT2 receptors primarily couple to inhibitory G-proteins of the Gi/o family.[2] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This is a key signaling pathway through which melatonin exerts many of its effects. Additionally, the βγ-subunits of the dissociated G-protein can modulate other downstream effectors, including ion channels. MT2 receptors have also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[2][6]
Below are diagrams illustrating the canonical signaling pathways for MT1 and MT2 receptors.
Caption: Canonical Gi-mediated signaling pathway of the MT1 receptor.
Caption: Dual signaling pathways of the MT2 receptor via Gi and Gq proteins.
Experimental Methodologies
The determination of binding affinity (Ki) and functional activity of ligands at GPCRs relies on robust and well-validated in vitro assays. Below are detailed protocols for two key experimental approaches: the radioligand binding assay for determining Ki, and the GTPγS binding assay for assessing G-protein activation.
Radioligand Binding Assay for Ki Determination
This assay measures the ability of an unlabeled compound (the "competitor," e.g., 6-methoxy-IPA or Melatonin) to displace a radiolabeled ligand from the receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki value.
Causality Behind Experimental Choices:
-
Choice of Radioligand: [3H]-melatonin is often used as it is the tritiated form of the endogenous ligand, providing a physiologically relevant probe.[4][7] 2-[125I]-iodomelatonin is another common choice due to its high specific activity, allowing for the use of lower concentrations and potentially increasing assay sensitivity.[4][7]
-
Membrane Preparation: Using cell membranes expressing the receptor of interest isolates the receptor from other cellular components that could interfere with the binding assay.[8]
-
Incubation Time and Temperature: These are optimized to ensure that the binding reaction reaches equilibrium.[8]
-
Non-specific Binding Determination: The inclusion of a high concentration of a known saturating ligand (e.g., unlabeled melatonin) is crucial to differentiate between specific binding to the receptor and non-specific binding to other components of the assay system.[4]
-
Filtration: Rapid filtration is a standard method to separate bound from free radioligand. The choice of filter material (e.g., GF/B) is important to minimize non-specific binding of the radioligand to the filter itself.[4]
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human MT1 or MT2 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of radioligand (e.g., [3H]-melatonin at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled competitor (6-methoxy-IPA or Melatonin).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For determining non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon its activation. The accumulation of [35S]GTPγS is a direct measure of G-protein activation.[10][11]
Causality Behind Experimental Choices:
-
[35S]GTPγS: This non-hydrolyzable analog of GTP traps the G-protein in its active state, allowing for the accumulation of a measurable signal.[10]
-
GDP: A sufficient concentration of GDP is included in the assay to ensure that the G-proteins are in their inactive, GDP-bound state before the addition of the agonist.[6]
-
Agonist Concentration Series: Using a range of agonist concentrations allows for the determination of potency (EC50) and efficacy (Emax).
-
Scintillation Proximity Assay (SPA) beads: This technology can be used to create a homogeneous assay format, eliminating the need for a filtration step and making the assay more amenable to high-throughput screening.[11]
Experimental Workflow Diagram:
Caption: Workflow for a GTPγS binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
GTPγS Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a fixed concentration of GDP (e.g., 10 µM).
-
Increasing concentrations of the agonist (6-methoxy-IPA or Melatonin).
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubate the plate to allow the agonist to bind to the receptors.
-
Initiate the reaction by adding a fixed concentration of [35S]GTPγS (e.g., 0.1 nM).
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Termination and Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Dry the filter plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the agonist-stimulated [35S]GTPγS binding.
-
Plot the stimulated binding as a function of the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion
This guide provides a comprehensive comparison of the binding affinities of 6-methoxy-IPA and Melatonin at the MT1 and MT2 receptors, supported by detailed experimental protocols. The data indicates that while Melatonin is a high-affinity agonist at both receptor subtypes, 6-methoxy-IPA displays marked selectivity for the MT2 receptor. This selectivity makes 6-methoxy-IPA a valuable pharmacological tool for dissecting the distinct physiological roles of the MT2 receptor. The provided methodologies offer a robust framework for researchers to independently verify these findings and to characterize other novel ligands for the melatoninergic system.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in molecular biology (Clifton, N.J.), 2550, 141–149.
- Gobbi, G., & Comai, S. (2019). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in pharmacology, 10, 137.
- Legros, C., Devavry, S., Caignard, S., Tessier, C., Delagrange, P., Ouvry, C., Boutin, J. A., & Nosjean, O. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British journal of pharmacology, 171(19), 4476–4490.
- Liu, J., Clafshenkel, W. P., & Witt-Enderby, P. A. (2021). Melatonin receptor signaling pathways. Melatonin: The Hormone of Darkness and its Therapeutic Potential, 1-21.
- Milligan, G. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 140(3), 425–433.
- Sallinen, P., Väänänen, A. J., & Männistö, P. T. (2000). GTPγS binding assay for melatonin receptors in mouse brain tissue. Methods in molecular biology (Clifton, N.J.), 158, 241–250.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
BindingDB. (n.d.). Entry 50066958. Retrieved from [Link]
-
ResearchGate. (n.d.). Difference in binding affinities of MT1, MT2 or MT3 receptors. Retrieved from [Link]
- Dubocovich, M. L., Masana, M. I., & Benloucif, S. (1997). Molecular pharmacology and functions of melatonin receptor subtypes. Advances in experimental medicine and biology, 424, 1-10.
- Dubocovich, M. L., Delagrange, P., Krause, D. N., Sugden, D., Cardinali, D. P., & Olcese, J. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological reviews, 62(3), 343–380.
- Reppert, S. M., Weaver, D. R., & Ebisawa, T. (1994). Cloning and characterization of a mammalian melatonin receptor that mediates reproductive and circadian responses. Neuron, 13(5), 1177–1185.
- Witt-Enderby, P. A., Bennett, J., Jarzynka, M. J., Firestine, S., & Melan, M. A. (2003). Melatonin receptors and their regulation: biochemical and structural mechanisms. Life sciences, 72(26), 2183–2198.
- Boutin, J. A. (2020). Melatonin receptor agonists: a patent review (2014-2019).
- Slominski, A. T., Zmijewski, M. A., Semak, I., Kim, T. K., Janjetovic, Z., Slominski, R. M., & Zbytek, B. (2017). Melatonin, its receptors and signaling pathways in the skin.
Sources
- 1. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Illuminating the Solid State: A Comparative Guide to the Crystal Structure of 3-(6-Methoxy-1H-indol-3-yl)propanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, a molecule's solid-state architecture is a critical determinant of its physical and chemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the expected crystal structure of 3-(6-Methoxy-1H-indol-3-yl)propanoic acid, a molecule of interest in various research domains. While a definitive crystal structure for this specific compound is not publicly available, we can construct a robust predictive model by conducting a comparative analysis of its close structural analogs. This guide will delve into the known crystal structures of relevant indole derivatives, providing a framework for understanding the likely conformational and packing characteristics of our target molecule. Furthermore, we present a detailed experimental protocol for its crystallographic determination.
Comparative Structural Analysis: Insights from Analogs
The prediction of a crystal structure is greatly informed by the empirical data of closely related molecules. In this section, we will dissect the crystal structures of two key analogs: Methyl 3-(1H-indol-3-yl)propanoate and Melatonin.
Primary Analog: Methyl 3-(1H-indol-3-yl)propanoate
The crystal structure of Methyl 3-(1H-indol-3-yl)propanoate provides the most direct comparison to our target molecule, differing only by the absence of a methoxy group at the 6-position and the presence of a methyl ester in place of a carboxylic acid. The crystallographic study of this compound reveals an essentially planar indole ring system[1]. The molecules in the crystal lattice are linked by intermolecular N-H···O hydrogen bonds, forming chains[1]. This hydrogen bonding motif is a common feature in the crystal packing of indole derivatives. The conformation of the propanoate side chain is crucial, and in this structure, it adopts a relatively extended conformation[1].
Secondary Analog: Melatonin (N-acetyl-5-methoxytryptamine)
Melatonin, a well-studied neurohormone, is another valuable comparator due to the presence of a methoxy group on the indole ring, albeit at the 5-position. The crystal structure of melatonin has been determined, and it provides insights into how the methoxy substituent can influence the electronic and steric properties of the indole system, which in turn affects crystal packing.[2][3] The N-acetyl-ethylamino side chain of melatonin is conformationally flexible, and its observed geometry in the crystal is a result of a balance between intramolecular forces and intermolecular interactions, including hydrogen bonding.
Predicted Crystal Structure of 3-(6-Methoxy-1H-indol-3-yl)propanoic Acid
By synthesizing the structural information from our comparative analysis, we can propose a set of predicted structural features for 3-(6-Methoxy-1H-indol-3-yl)propanoic acid.
Key Predicted Features:
-
Indole Ring Planarity: The 6-methoxyindole core is expected to be essentially planar.
-
Side Chain Conformation: The propanoic acid side chain will possess conformational flexibility around the C-C single bonds. The torsion angles will likely be influenced by the formation of strong intermolecular hydrogen bonds involving the carboxylic acid group.
-
Intermolecular Interactions: The primary intermolecular interaction is predicted to be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers or chains. The indole N-H group is also a hydrogen bond donor.
-
Polymorphism: Given the conformational flexibility of the side chain and the multiple hydrogen bonding sites, polymorphism (the ability to exist in multiple crystal forms) is a distinct possibility. Different crystallization conditions could lead to different packing arrangements and hydrogen bonding networks.
Data Summary for Comparator and Target Compounds
| Compound | Key Crystallographic Features | Reference |
| Methyl 3-(1H-indol-3-yl)propanoate | Planar indole ring; Intermolecular N-H···O hydrogen bonds forming chains. | [1] |
| Melatonin | Methoxy group influences packing; Flexible side chain conformation determined by intra- and intermolecular forces. | [2][3] |
| 3-(6-Methoxy-1H-indol-3-yl)propanoic acid (Predicted) | Planar 6-methoxyindole core; Propanoic acid side chain with conformational flexibility; Strong hydrogen bonding involving the carboxylic acid and indole N-H; High potential for polymorphism. | N/A |
Experimental Protocol for Crystal Structure Determination
The following protocol outlines a standard procedure for obtaining high-quality single crystals of 3-(6-Methoxy-1H-indol-3-yl)propanoic acid and determining its crystal structure using X-ray diffraction.
Single Crystal Growth
The cornerstone of a successful crystal structure determination is the growth of high-quality single crystals. This often requires screening a variety of solvents and crystallization techniques.
-
Rationale: The goal is to allow the molecules to self-assemble into a well-ordered, three-dimensional lattice. Slow cooling or slow evaporation of the solvent are common methods to achieve this.
Step-by-Step Protocol:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof). A suitable solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at an elevated temperature.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.
-
-
Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is readily soluble (the "precipitating solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the precipitating solvent, reducing the solubility of the compound and promoting crystallization.
-
Single-Crystal X-ray Diffraction (SC-XRD)
-
Rationale: SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Step-by-Step Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, which is rotated to different orientations.
-
The diffracted X-rays are detected, and their intensities and positions are recorded.
-
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.
-
The atomic positions and other parameters are then refined to obtain the best possible fit between the calculated and observed diffraction data.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of a small molecule crystal structure.
Conclusion
While the definitive crystal structure of 3-(6-Methoxy-1H-indol-3-yl)propanoic acid awaits experimental determination, a detailed comparative analysis of its structural analogs provides a strong predictive foundation. We anticipate a planar indole core with a flexible propanoic acid side chain, with the overall crystal packing dominated by a network of hydrogen bonds. The potential for polymorphism underscores the importance of a thorough experimental investigation. The provided protocol offers a clear roadmap for researchers to obtain and analyze the crystal structure of this and other related molecules, which is an indispensable step in understanding and optimizing their solid-state properties for various applications.
References
-
Wakahara, A., Fujiwara, T., & Tomita, K. (2006). THE CRYSTAL AND MOLECULAR STRUCTURE OF MELATONIN, N-ACETYL-5-METHOXYTRYPTAMINE. Chemistry Letters, 5(3), 245-248. [Link]
-
Sieroń, L., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17355–17365. [Link]
-
Stauch, B., & Johansson, L. C. (2017). Structural Insights into Melatonin Receptors. Pharmaceuticals, 10(4), 83. [Link]
-
Wang, Y., et al. (2017). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters, 591(21), 3535-3544. [Link]
-
Pardo-Hernández, M., et al. (2019). Molecular structure of melatonin and its related compounds in the biosynthesis pathway. Melatonin, Tryptophan, and Serotonin, 1-15. [Link]
-
Li, Q., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. International Journal of Molecular Sciences, 16(11), 25860-25881. [Link]
-
Li, Y., et al. (2022). Synthesis, single crystal X-ray analysis, and vibrational spectral studies of 5,6-dibromo-11,12,13,14-tetrahydro-15-oxa-10b,14a-diaza-11,14-methanodibenzo[b,h]cycloocta[jkl]-as-indacene. Molecular Crystals and Liquid Crystals, 755(1), 1-13. [Link]
-
El-Sayed, Y. S., et al. (2020). Single crystal X-ray structure analysis for two thiazolylazo indole dyes. Journal of Molecular Structure, 1213, 128186. [Link]
-
Shaji, S., & Sadasivan, C. (2020). Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins. Journal of Molecular Structure, 1222, 128913. [Link]
-
FooDB. (2019). Showing Compound Melatonin (FDB004234). [Link]
-
Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2121. [Link]
-
Goud, N. R., et al. (2015). Crystal structure of rac-3-[2,3-bis(phenylsulfanyl)-3H-indol-3-yl]propanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1414-1417. [Link]
-
PubChem. (n.d.). (E)-3-(6-methoxy-1H-indol-3-yl)prop-2-enal. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
Tiritiris, I., et al. (2016). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Crystals, 6(11), 153. [Link]
-
PubChemLite. (n.d.). 3-(5-methoxy-1h-indol-3-yl)propanoic acid. [Link]
-
Inxight Drugs. (n.d.). 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID. [Link]
-
Mohamed-Ezzat, A., et al. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications, 81(3), 310-313. [Link]
-
Salzo, S., et al. (2017). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Advances, 7(59), 37043-37054. [Link]
-
Mohamed-Ezzat, A., et al. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}. Acta Crystallographica Section E: Crystallographic Communications, 81(3), 310-313. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(6-Methoxy-3-indolyl)propanoic Acid
Part 1: Executive Safety Summary & Risk Profile
Compound Identity:
-
Chemical Name: 3-(6-Methoxy-3-indolyl)propanoic Acid
-
Chemical Class: Indole-3-alkanoic acid derivative (Auxin analog / Tryptophan metabolite analog)
-
Physical State: Solid (crystalline powder), typically off-white to yellow.
-
Solubility: Soluble in organic solvents (DMSO, Ethanol, DMF); poorly soluble in water without pH adjustment.
The "Read-Across" Safety Principle: As a specialized research chemical, specific toxicological data for the 6-methoxy derivative is often limited compared to its parent compound, Indole-3-propionic acid (IPA) . Therefore, following the Precautionary Principle , we apply the safety profile of IPA (CAS 830-96-6) combined with standard protocols for methoxy-indoles.
Core Hazards (GHS Classification based on Analogs):
-
WARNING
-
H302: Harmful if swallowed (Acute Toxicity, Oral).[1]
-
Note: Indoles are notoriously light-sensitive and prone to oxidation. Degraded products may possess altered toxicity profiles.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but to address the specific physical properties of indole powders (electrostatic, dusting) and their solution-phase behavior.
PPE Selection Logic
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) N95/P95 (Secondary/Outside Hood) | Hazard H335: Fine organic acid powders are easily aerosolized during weighing. Inhalation can trigger mucosal inflammation. The hood is the primary barrier; masks are backup for static-induced dust. |
| Dermal (Hands) | Nitrile Gloves (Min 0.11mm) Double-gloving recommended for DMSO solutions | Solvent Permeation: While the solid is distinct, this compound is almost always dissolved in DMSO or DMF for bioassays. DMSO penetrates skin instantly, carrying the dissolved indole with it. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Hazard H319: Standard safety glasses have gaps. Fine powders drift. If the powder enters the eye, the acidic nature (propanoic acid moiety) causes immediate, severe irritation. |
| Body | Lab Coat (Cotton/Poly blend) Closed cuffs preferred | Contamination Control: Indoles oxidize to dark pigments (melanin-like). Spills stain clothing and skin permanently. Closed cuffs prevent wrist exposure during pipetting. |
Part 3: Operational Protocols
Workflow Visualization
The following diagram outlines the critical control points for handling this compound, emphasizing the transition from solid to liquid state where risk profiles change.
Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and containment within the fume hood.
Step-by-Step Handling Protocol
Step 1: Environmental Preparation [3]
-
Static Control: Indole powders are often electrostatic. Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
Light Protection: Dim lab lights or work under amber light if possible. Wrap receiving vials in aluminum foil before weighing.
Step 2: Weighing (Solid Phase)
-
Engineering Control: Work strictly inside a certified chemical fume hood.
-
Technique: Do not use a spatula that has touched oxidizing agents. Use a disposable anti-static micro-spatula.
-
Spill Prevention: Place the balance on a secondary containment tray or spill mat.
Step 3: Solubilization (Liquid Phase)
-
Solvent Choice: Typically DMSO (Dimethyl sulfoxide) or Ethanol.
-
The Exothermic Check: While generally not violently exothermic, always add solvent to the powder, not powder to solvent, to prevent clumping and splashing.
-
Vortexing: Cap tightly before vortexing. Ensure the cap liner is compatible with DMSO (PTFE-lined caps are required).
Part 4: Emergency Response & Disposal
Spill Response Decision Tree
Figure 2: Decision logic for spill remediation based on physical state.
Waste Disposal[2][6]
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the Hazardous Solid Waste stream (labeled "Toxic/Irritant Solids").
-
Liquid Waste:
-
If in DMSO/Ethanol: Segregate into Non-Halogenated Organic Solvents .
-
Labeling: Must explicitly list "3-(6-Methoxy-3-indolyl)propanoic Acid" and the solvent. Do not label simply as "Indole waste."
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3744, Indole-3-propionic acid. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

